Dopamine D2 receptor agonist-3
Description
Propriétés
IUPAC Name |
1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJUVPWUMBVSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257326-24-1 | |
| Record name | 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the action of dopamine D2 receptor (D2R) agonists. It details the canonical G-protein-dependent and non-canonical β-arrestin-dependent signaling pathways, presents quantitative data for various agonists, and outlines detailed experimental protocols for their characterization.
Core Concepts: Dual Signaling Pathways of the D2 Receptor
The dopamine D2 receptor, a class A G-protein coupled receptor (GPCR), is a primary target for therapeutics treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Agonist binding to the D2R initiates a cascade of intracellular events through two major, distinct signaling pathways: the canonical Gαi/o-protein-dependent pathway and the β-arrestin-dependent pathway.[3] The ability of different agonists to preferentially activate one pathway over the other, a phenomenon known as "biased agonism" or "functional selectivity," is a key area of modern drug discovery, offering the potential for more targeted therapies with fewer side effects.[3][4]
Gαi/o-Protein-Dependent Signaling
Upon agonist binding, the D2R undergoes a conformational change, facilitating its coupling to inhibitory G proteins of the Gαi/o family.[5][6] This interaction leads to the dissociation of the G protein heterotrimer into a Gαi/o subunit and a Gβγ dimer.[5]
-
The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[3]
-
The Gβγ dimer can modulate the activity of various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which leads to neuronal inhibition.[5][6]
This canonical pathway is primarily associated with the traditional therapeutic effects of D2R agonists, such as the motor control improvements seen in Parkinson's disease.
β-Arrestin-Dependent Signaling
Following agonist-induced activation, the D2R is phosphorylated by G-protein-coupled receptor kinases (GRKs).[3][8] This phosphorylation event promotes the recruitment of β-arrestin proteins (predominantly β-arrestin-2) to the receptor.[3][8] The role of β-arrestin is twofold:
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to a termination of the canonical signaling pathway and promoting receptor internalization.[8]
-
Signal Transduction: β-arrestin can also act as a scaffold protein, initiating a wave of G-protein-independent signaling. It can recruit and activate various kinases, such as components of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), and components of the Akt signaling pathway.[3][9]
The β-arrestin pathway is implicated in both desired therapeutic actions and potential side effects of D2R-targeting drugs.[10]
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various dopamine D2 receptor agonists, providing a comparative view of their activity profiles across different signaling pathways.
Table 1: Dopamine D2 Receptor Binding Affinities (Ki) of Various Agonists
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Dopamine | 4.1 (High Affinity) | [3H]Spiperone | Rat Striatum | [1] |
| 310 (Low Affinity) | ||||
| Apomorphine | 2.5 (High Affinity) | [3H]Spiperone | Rat Striatum | [11] |
| 150 (Low Affinity) | ||||
| Bromocriptine | 12.2 | [3H]Spiperone | Human D2 Receptor | [12] |
| Pramipexole | 2.2 (D2L), 3.9 (D2S) | [3H]Spiperone | Human D2S/L Receptors | [12] |
| Ropinirole | 6.46 | [3H]Spiperone | Bovine Pituitary | [13] |
| Quinpirole | 15 (High Affinity) | [3H]Spiperone | Rat Striatum | [11] |
| 3000 (Low Affinity) | ||||
| Aripiprazole | 0.34 | [3H]Spiperone | Human D2 Receptor | [14] |
Note: Ki values can vary depending on the radioligand, tissue/cell line, and experimental conditions used.
Table 2: Functional Potency (EC50) and Efficacy of D2R Agonists in cAMP Inhibition Assays
| Compound | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |
| Dopamine | 7.7 | 100 | CHO-K1 | [15] |
| Quinpirole | 4.5 | 100 | HEK293 | [4] |
| Apomorphine | 1.8 | 85 | CHO | [11] |
| Bromocriptine | 0.2 | 70 | CHO | [11] |
| Ropinirole | 15 | 80 | CHO | [11] |
| Aripiprazole | 2.4 | 25 (Partial Agonist) | HTLA | [10] |
| MLS1547 | 10 | 110 | CHO-K1 | [16] |
Note: EC50 and Emax values are highly dependent on the specific assay system and cell line used.
Table 3: Functional Potency (EC50) and Efficacy of D2R Agonists in β-Arrestin Recruitment Assays
| Compound | EC50 (nM) | Emax (% of Dopamine) | Assay Type | Cell Line | Reference |
| Dopamine | 49 | 100 | BRET | HEK293 | [17] |
| Quinpirole | 75 | 100 | BRET | HEK293 | [17] |
| Apomorphine | 35 | 84 | BRET | HEK293 | [17] |
| Ropinirole | 120 | 74 | BRET | HEK293 | [17] |
| Aripiprazole | 145 | 47 | BRET | HEK293 | [10] |
| UNC9975 | 6.0 | 20 | BRET | HEK293 | [10] |
| MLS1547 | >10,000 | ~0 (Antagonist) | BRET | HEK293 | [18] |
Note: Different β-arrestin recruitment assay technologies (e.g., BRET, Tango, PathHunter) can yield different absolute values, but relative potencies and efficacies are generally comparable.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Canonical D2R Gαi/o-protein-dependent signaling pathway.
Caption: D2R β-arrestin-dependent signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing a novel D2R agonist.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone (a D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding determinator: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing D2R in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[19]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various dilutions or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
Radioligand ([3H]Spiperone) at a final concentration near its Kd (e.g., 0.2-0.5 nM).
-
Cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a D2R agonist by quantifying its ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonists at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Methodology:
-
Cell Plating: Seed D2R-expressing cells into 96- or 384-well plates and culture overnight.[18]
-
Compound Addition:
-
Aspirate the culture medium.
-
Add a solution containing a fixed concentration of forsklin (e.g., 1-10 µM, to stimulate cAMP production) and varying concentrations of the test agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[20]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[20]
-
Data Analysis:
-
Plot the cAMP levels (or assay signal) against the log concentration of the agonist.
-
Normalize the data to the response of a reference full agonist (e.g., dopamine or quinpirole).
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.
-
β-Arrestin Recruitment BRET Assay
Objective: To quantify agonist-induced recruitment of β-arrestin-2 to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells.
-
Expression plasmids: D2R fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).[17][21]
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
White, clear-bottom 96-well plates.
-
A plate reader capable of measuring dual-emission luminescence.
Methodology:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin-2 plasmids. For enhanced signal, a GRK plasmid can also be co-transfected.[22]
-
Cell Plating: After 24 hours, re-plate the transfected cells into white, clear-bottom 96-well plates.[21]
-
Assay: 48 hours post-transfection:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the test agonist at various concentrations to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).[17]
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the basal BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the dose-response curve using non-linear regression.
-
This guide provides a foundational understanding of the complex pharmacology of dopamine D2 receptor agonists. The provided data and protocols serve as a starting point for researchers aiming to discover and characterize novel D2R-targeted therapeutics. The continued exploration of biased agonism holds the promise of developing next-generation medicines with improved efficacy and safety profiles.
References
- 1. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 17. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Dopamine D2 Receptor Agonist-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dopamine D2 Receptor Agonist-3 (CAS No. 1257326-24-1), a selective partial agonist for the dopamine D2 receptor and an antagonist for the D3 receptor. This document details its chemical synthesis, physicochemical properties, pharmacological characterization, and the experimental protocols utilized for its evaluation.
Introduction
This compound, chemically identified as 1-phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone hydrochloride, is a significant research compound due to its distinct pharmacological profile. As a selective D2 receptor partial agonist (pEC50 = 8.3) and a D3 receptor antagonist (pEC50 < 5.5), it offers a valuable tool for investigating the nuanced roles of these receptors in the central nervous system.[1] Its high brain penetration further enhances its potential as a CNS-active agent.[1] This guide serves as a technical resource for researchers engaged in the development of novel dopaminergic ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone hydrochloride | [2][3] |
| CAS Number | 1257326-24-1 | [1] |
| Molecular Formula | C₁₅H₂₂ClN₃O | [3] |
| Molecular Weight | 295.81 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 233-236 °C | [2] |
| Storage | 4°C, protect from light | [2] |
Synthesis
While a specific, detailed, step-by-step synthesis protocol for 1-phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone hydrochloride is not publicly available in peer-reviewed literature, a general synthetic approach can be conceptualized based on established methods for the synthesis of imidazolidin-2-ones and N-alkylation of piperidines. The following proposed scheme illustrates a plausible synthetic route.
Caption: Proposed synthetic workflow for this compound.
Pharmacological Characterization
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays.
In Vitro Receptor Binding and Functional Activity
The compound exhibits a high affinity and partial agonistic activity at the D2 receptor, with a pEC50 of 8.3.[1] Conversely, it acts as an antagonist at the D3 receptor with a pEC50 of less than 5.5.[1]
| Receptor | Assay Type | Value | Reference |
| Dopamine D2 | Functional Agonism | pEC50 = 8.3 | [1] |
| Dopamine D3 | Functional Antagonism | pEC50 < 5.5 | [1] |
Pharmacokinetics
In vivo studies have demonstrated that this compound has excellent brain penetration.
| Parameter | Value | Conditions | Reference |
| Brain to Blood Ratio | 5.5 | 3 mg/kg, s.c. | [1] |
| Tmax | 0.5 hours | 3 mg/kg, s.c. | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments in the characterization of a novel D2 receptor agonist.
Radioligand Binding Assay
This protocol determines the affinity of the test compound for the dopamine D2 receptor.
References
- 1. Novel imidazoline compounds as partial or full agonists of D2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Evolving Landscape of Dopamine D2 Receptor Agonists: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The dopamine D2 receptor (D2R) remains a critical target in the development of therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The evolution of D2R agonists has moved from full agonists to partial agonists and functionally selective ligands, aiming to maximize therapeutic efficacy while minimizing side effects. This guide provides an in-depth overview of the discovery, development, and experimental evaluation of third-generation and novel D2R agonists, with a focus on their signaling mechanisms and the methodologies used to characterize them.
The Shift Towards Partial Agonism and Functional Selectivity
The limitations of early D2R full agonists, such as motor complications and impulse control disorders in Parkinson's disease treatment, spurred the development of a new generation of compounds. Third-generation antipsychotics, like aripiprazole and brexpiprazole, pioneered the concept of D2R partial agonism.[1][2][3] These drugs act as "dopamine stabilizers," exhibiting agonist activity in low dopamine states and antagonist activity in high dopamine states.[1] This dual action is thought to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[2]
More recent research has focused on "biased agonism" or "functional selectivity," where ligands preferentially activate specific downstream signaling pathways over others.[4][5] D2R activation can trigger canonical G protein-dependent signaling, primarily through Gαi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and also through Gβγ subunits.[4][6][7] Additionally, D2Rs can signal independently of G proteins through β-arrestin pathways.[4][7] The development of G protein-biased D2R agonists aims to harness the therapeutic effects associated with G protein signaling while avoiding the potential adverse effects linked to β-arrestin recruitment.[5]
Key Compounds and Quantitative Data
The development of novel D2R agonists involves extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and functional activity.[8][9] Below is a summary of key quantitative data for representative D2R agonists.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Assay | Reference |
| Aripiprazole | D2 (partial agonist) | High (sub-nanomolar) | Varies by pathway | cAMP inhibition, β-arrestin recruitment | [1][2][10] |
| Brexpiprazole | D2 (partial agonist) | High (sub-nanomolar) | Lower intrinsic activity than aripiprazole | cAMP inhibition, β-arrestin recruitment | [1][11] |
| Tavapadon | D1/D5 selective | - | - | Motor symptom improvement in clinical trials | [12][13][14] |
| Novel 2-AMC Derivatives | D2/D3 | High affinity and selectivity | Agonist activity | Radioligand binding | [15][16] |
| Sumanirole Derivatives | D2 (G protein-biased) | Improved affinity over sumanirole | Potent G protein activation, low β-arrestin recruitment | cAMP inhibition, β-arrestin recruitment | [5] |
Note: Specific quantitative values can vary significantly between different studies and assay conditions. The table provides a comparative overview.
Core Signaling Pathways of D2 Receptor Agonists
Dopamine D2 receptor agonists modulate neuronal function through intricate signaling cascades. Understanding these pathways is crucial for rational drug design and predicting clinical outcomes.
Caption: D2R canonical and non-canonical signaling pathways.
Experimental Protocols for Agonist Characterization
A multi-step experimental workflow is employed to discover and characterize novel D2R agonists, from initial screening to in vivo validation.
Caption: Workflow for D2R agonist discovery and development.
Radioligand Binding Assays
Objective: To determine the affinity (Ki) of a test compound for the D2 receptor.
Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells stably expressing human D2 receptors (e.g., HEK293 or CHO cells) or from brain tissue rich in D2 receptors (e.g., porcine or rat striatum).[17][18]
-
Competitive Binding: A fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone or [3H]raclopride) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[15][17]
-
Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
Functional Assays
Objective: To measure the ability of a D2R agonist to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are cultured and seeded in multi-well plates.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the D2R agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[19]
-
Data Analysis: Dose-response curves are generated, and the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined to characterize the potency and efficacy of the agonist.
Objective: To quantify the recruitment of β-arrestin to the activated D2 receptor.
Methodology:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., DiscoveRx PathHunter) or bioluminescence resonance energy transfer (BRET).[17]
-
Cell Lines: Engineered cell lines are used that co-express the D2 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.[17]
-
Agonist Stimulation: Cells are treated with varying concentrations of the test agonist. Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity.
-
Signal Detection: The proximity of the reporter fragments results in a measurable signal (e.g., chemiluminescence or a BRET signal).
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment, allowing for the assessment of G protein bias.
In Vivo Models and PET Imaging
Objective: To evaluate the in vivo efficacy, pharmacokinetics, and target engagement of D2R agonists.
Methodology:
-
Animal Models: Rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned animals) are commonly used to assess the motor-improving effects of D2R agonists.[20][21] Behavioral tests, such as rotational behavior or assessment of motor skills, are employed to quantify efficacy.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are determined in animal models to establish their drug-like properties.
-
Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique used to measure receptor occupancy in the living brain.[22][23]
-
A radiolabeled D2 receptor ligand (e.g., [11C]raclopride or [18F]fallypride) is administered to the subject (animal or human).[20][24][25]
-
The distribution and binding of the radioligand in the brain, particularly in the striatum, are measured by the PET scanner.
-
To determine receptor occupancy by a test drug, PET scans are performed at baseline and after administration of the D2R agonist. The reduction in the binding of the radioligand after drug administration reflects the percentage of D2 receptors occupied by the drug.[24]
-
Future Directions
The discovery and development of dopamine D2 receptor agonists continue to advance with the goal of creating more specific and better-tolerated medications. The focus on functionally selective ligands that preferentially activate therapeutic signaling pathways holds significant promise. Novel chemical scaffolds and a deeper understanding of the structural basis of D2R activation and biased signaling will drive the design of the next generation of D2R agonists. Furthermore, the use of advanced in vivo imaging techniques will be crucial for translating preclinical findings into clinical success, ultimately providing improved therapeutic options for patients with dopamine-related disorders.
References
- 1. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. New Parkinson’s Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]
- 13. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]
- 14. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. | Semantic Scholar [semanticscholar.org]
- 17. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. Exercise Elevates Dopamine D2 Receptor in a Mouse Model of Parkinson’s Disease: In Vivo Imaging with [18F]Fallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. movementdisorders.org [movementdisorders.org]
- 22. Item - Dopamine D2 receptor pharmacology : in vitro analyses and in vivo pet imaging - Karolinska Institutet - Figshare [openarchive.ki.se]
- 23. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
The Pharmacological Profile of Dopamine D2/D3 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological properties of dopamine D2 and D3 receptor agonists. Given the critical role of these receptors in neurological and psychiatric disorders, a comprehensive understanding of their agonists' binding affinities, functional potencies, and signaling mechanisms is paramount for the development of novel therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways associated with D2 and D3 receptor activation.
Introduction to Dopamine D2 and D3 Receptors
The dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which also includes the D4 receptor. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gi/o family of G proteins.[1][2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Beyond this canonical G protein-dependent signaling, D2 and D3 receptors can also signal through β-arrestin-mediated pathways.[4][5]
While structurally similar, D2 and D3 receptors exhibit distinct anatomical distribution and physiological functions. D2 receptors are highly expressed in the striatum, a key region for motor control, whereas D3 receptors are more concentrated in limbic areas associated with cognition, emotion, and reward.[6] This differential localization underlies the therapeutic potential of D3-selective agonists in treating conditions like substance use disorders and schizophrenia with a potentially reduced risk of the motor side effects associated with non-selective D2 agonists.[7][8] The high homology between the D2 and D3 receptor binding sites, however, presents a significant challenge in the development of subtype-selective ligands.[9][10][11]
Quantitative Pharmacology of D2/D3 Receptor Agonists
The pharmacological characterization of dopamine D2 and D3 receptor agonists relies on quantitative measurements of their binding affinity (Ki) and functional potency (EC50). The following tables summarize these values for a range of commonly studied agonists.
Table 1: Binding Affinities (Ki) of Agonists for Human Dopamine D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |
| Dopamine | 25 | 1.5 | 16.7 | [12] |
| Apomorphine | 10 | 2 | 5 | [1] |
| Bromocriptine | 5.2 | 11.3 | 0.46 | [13][14] |
| Cabergoline | 0.61 | 1.27 | 0.48 | [13] |
| Pergolide | 2.5 | 0.86 | 2.9 | [13] |
| Pramipexole | 3.9 | 0.5 | 7.8 | [1] |
| Ropinirole | 98,700 | 700 | 141 | [13] |
| Quinpirole | 40 | 1.2 | 33.3 | [1] |
| 7-OH-DPAT | 100 | 0.53 | 188.7 | [15] |
| Cariprazine | 0.49 | 0.085 | 5.8 | [6] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand, cell type, and assay buffer).
Table 2: Functional Potencies (EC50) and Efficacies (Emax) of Agonists at Human Dopamine D2 and D3 Receptors (cAMP Assay)
| Compound | D2 EC50 (nM) | D2 Emax (%) | D3 EC50 (nM) | D3 Emax (%) | Reference |
| Dopamine | 2760 | 100 | 1.5 | 100 | [2][14] |
| Quinpirole | 10 | 100 | 0.8 | 100 | [16] |
| Pramipexole | 25 | 100 | 1.2 | 100 | [17] |
| Ropinirole | 150 | 100 | 15 | 100 | [17] |
| Aripiprazole | 38 | 51 (Partial Agonist) | 145 | 47 (Partial Agonist) | [18] |
Note: EC50 and Emax values are highly dependent on the specific functional assay and cell system used.
Signaling Pathways of D2/D3 Receptors
Dopamine D2 and D3 receptor agonists elicit cellular responses through two primary signaling cascades: the canonical G protein-dependent pathway and the non-canonical β-arrestin-mediated pathway.
G Protein-Dependent Signaling
Upon agonist binding, D2 and D3 receptors undergo a conformational change that facilitates the activation of coupled inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cAMP levels.
Caption: G protein-dependent signaling pathway of D2/D3 receptors.
β-Arrestin-Mediated Signaling
Agonist-occupied D2/D3 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[4] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of signaling by recruiting various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade.
Caption: β-arrestin-mediated signaling pathway of D2/D3 receptors.
Key Experimental Protocols
The following sections provide detailed methodologies for the fundamental in vitro assays used to characterize the pharmacological profile of dopamine D2/D3 receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the D2 or D3 receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 or CHO cells stably transfected with human D2 or D3 receptors) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19] Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in an appropriate assay buffer.[19] Determine the protein concentration of the membrane preparation.
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a constant concentration of a suitable radioligand (e.g., [3H]spiperone or [125I]IABN) and a range of concentrations of the unlabeled test compound.[20][21] Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2/D3 antagonist, such as haloperidol).
-
Filtration: After incubation to equilibrium (e.g., 60-90 minutes at room temperature or 30°C), rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.[19] This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[19]
-
Quantification: Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
cAMP Functional Assay
This assay determines the functional potency and efficacy of an agonist by measuring its ability to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing D2 or D3 receptors.
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Plate cells stably expressing the D2 or D3 receptor (e.g., CHO or HEK293 cells) in a suitable microplate.[22][23]
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[22]
-
Stimulation: Treat the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production, along with a range of concentrations of the test agonist.[17] The agonist will inhibit the forskolin-stimulated cAMP accumulation in a dose-dependent manner.
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP concentration. This can be achieved using various methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).
-
AlphaScreen: A bead-based immunoassay that generates a chemiluminescent signal.[22]
-
Reporter Gene Assays: Cells are co-transfected with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Changes in cAMP levels lead to changes in reporter gene expression, which can be quantified.[24]
-
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achieved by the agonist relative to a full agonist).
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the activated D2 or D3 receptor and β-arrestin.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Line and Reagents: Use a cell line (e.g., HEK293) engineered to express the D2 or D3 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component.[25] Common reporter systems include:
-
Bioluminescence Resonance Energy Transfer (BRET): The receptor is fused to a luciferase (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent protein (e.g., YFP). Agonist-induced proximity results in energy transfer and a detectable light emission.[16]
-
Enzyme Fragment Complementation (EFC): The receptor and β-arrestin are each tagged with an inactive fragment of an enzyme (e.g., β-galactosidase). Recruitment brings the fragments together, reconstituting enzyme activity, which can be measured with a substrate that produces a luminescent or fluorescent signal.[25]
-
-
Cell Plating and Stimulation: Plate the engineered cells in a microplate and then treat them with a range of concentrations of the test agonist.
-
Signal Detection: After an appropriate incubation period, add the necessary substrate (for BRET or EFC) and measure the light output using a luminometer or plate reader.
-
Data Analysis: Plot the luminescent or fluorescent signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
In Vivo Models
The in vivo characterization of D2/D3 receptor agonists is crucial for understanding their therapeutic potential and potential side effects. Several animal models are employed for this purpose.
-
Rotational Behavior in 6-Hydroxydopamine (6-OHDA)-Lesioned Rodents: This is a classic model of Parkinson's disease. Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra pars compacta leads to the degeneration of dopaminergic neurons on one side of the brain. Administration of a D2/D3 agonist stimulates the denervated postsynaptic receptors, causing the animal to rotate in the direction contralateral to the lesion. The frequency of rotations is a measure of the agonist's in vivo efficacy.[26]
-
Locomotor Activity: Dopamine plays a key role in regulating motor activity. D2/D3 agonists can have biphasic effects on locomotion, with low doses often causing hypoactivity (thought to be mediated by presynaptic autoreceptors) and higher doses inducing hyperactivity (due to postsynaptic receptor stimulation).[27] Automated activity chambers are used to quantify these effects.
-
Catalepsy: This model assesses the potential for extrapyramidal side effects. Catalepsy, a state of motor immobility, can be induced by D2 receptor antagonists. The ability of a D2/D3 agonist to reverse drug-induced catalepsy or its own propensity to induce catalepsy-like states is evaluated.
-
Drug Self-Administration and Reinstatement: These models are used to study the rewarding and reinforcing properties of drugs and the potential of D3-selective agonists to treat substance use disorders. Animals are trained to self-administer a drug of abuse. The ability of a D3 agonist to reduce drug-seeking behavior or prevent reinstatement of this behavior by drug-associated cues or stressors is measured.
Conclusion
The pharmacological profiling of dopamine D2 and D3 receptor agonists is a multifaceted process that requires a combination of in vitro and in vivo experimental approaches. A thorough understanding of an agonist's binding affinity, functional potency at both G protein and β-arrestin signaling pathways, and its effects in relevant animal models is essential for the rational design and development of novel therapeutics targeting the dopaminergic system. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioon.com.cn [bioon.com.cn]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assays [bio-protocol.org]
- 20. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 21. resources.revvity.com [resources.revvity.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 27. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activation: A Technical Guide to Dopamine D2 Receptor Agonist Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a cornerstone of central nervous system function and a primary target for therapeutics treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The design of D2R agonists with specific potency, efficacy, and signaling profiles is a key objective in modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the interaction of agonists with the D2R, details the experimental protocols used for their characterization, and visualizes the complex signaling pathways they modulate.
Core Structural Scaffolds and Key Pharmacophoric Features
The SAR of D2R agonists is best understood by examining several major chemical classes. The quintessential pharmacophore consists of a basic nitrogen atom, which is protonated at physiological pH, connected by a two-carbon (ethyl) linker to an aromatic system. The precise orientation and substitution of these features dictate the ligand's affinity and functional activity.
Aminotetralins
The 2-aminotetralin scaffold represents a conformationally constrained analogue of dopamine. The position of the hydroxyl group and the nature of the substituents on the basic nitrogen are critical for D2R activity.
-
Hydroxyl Group: A hydroxyl group at the 5-position (corresponding to the meta-position of dopamine) significantly enhances potency. Agonists lacking this hydroxyl group, such as 2-aminotetralin itself, are still effective but less potent[1].
-
Nitrogen Substitution: The size and nature of the N-substituents profoundly influence agonist activity. N,N-disubstituted 2-aminotetralins are potent D2 agonists[2][3]. Potency generally increases from methyl to ethyl to n-propyl substituents. For instance, 2-(N-n-propyl-N-phenylethylamino)-5-hydroxytetralin is one of the most potent D2 agonists identified in its class[2].
| Compound (2-Aminotetralin Derivatives) | R1 | R2 | D2 Receptor Affinity (Ki, nM) | Functional Activity | Reference |
| 5-OH-DPAT | n-Propyl | n-Propyl | ~0.5-2 | Full Agonist | [4] |
| 2-Amino-5-hydroxytetralin | H | H | >100 | Partial Agonist | [2] |
| 2-(N-propylamino)-5-hydroxytetralin | n-Propyl | H | ~10-30 | Agonist | [2] |
| 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin | n-Propyl | Phenethyl | ~0.1-0.5 | Potent Agonist | [3] |
Ergolines
Ergoline derivatives, such as bromocriptine, are potent D2R agonists characterized by a rigid tetracyclic ring system. Their activity is highly dependent on their stereochemistry.
-
Stereochemistry: The absolute configuration of the ergoline nucleus is crucial. Natural ergolines possess a specific stereochemistry that aligns with potent dopaminergic activity[5][6].
-
N-Substitution: As with other classes, substitution at the ergoline nitrogen (N6) with groups like n-propyl often enhances D2 agonist effects[5].
-
Structural Modifications: Modifications to the tetracyclic system, such as replacing the indole nitrogen with oxygen (oxaergolines), can retain potent D2 agonist properties[5].
| Compound (Ergoline & Related Derivatives) | Key Structural Feature | D2 Receptor Activity | Reference |
| Bromocriptine | Brominated tricyclic ergot alkaloid | Potent Agonist | [5] |
| Pergolide | D-ring modification with methylthiomethyl group | Potent D1/D2 Agonist | [7] |
| Quinpirole | Pyrazolo[3,4-g]quinoline (ergoline-related) | Potent Agonist | [6] |
| (-)-trans-6-Ethyl-9-oxaergoline | Oxaergoline with ethyl at N6 | Potent Agonist | [5] |
Aripiprazole and Related Arylpiperazines
Aripiprazole represents a class of D2R partial agonists, a concept also referred to as "functional selectivity" or "biased agonism". These compounds stabilize unique receptor conformations, leading to a distinct signaling profile compared to full agonists.[8][9][10] The SAR of this class is complex, involving a distal arylpiperazine moiety connected via a flexible linker to another aromatic system.
-
Partial Agonism: Aripiprazole's low intrinsic activity at D2 receptors is a key feature of its clinical profile, allowing it to act as a functional antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state[11][12].
-
Bitopic Binding: The SAR of some arylpiperazine-based ligands suggests a "bitopic" mode of interaction, where one part of the molecule (the orthosteric pharmacophore) binds to the primary dopamine binding site, while a secondary pharmacophore on a linker extends to interact with a secondary binding pocket[13].
-
Functional Selectivity: Minor structural modifications to the head group (tertiary amine), the tail group, and the spacer region can finely tune efficacy and bias between G-protein and β-arrestin signaling pathways[14][15].
| Compound (Aripiprazole & Analogues) | D2 Receptor Affinity (Ki, nM) | Functional Profile | Reference |
| Aripiprazole | 0.34 | Partial Agonist / Biased Ligand | [8] |
| Cariprazine | ~0.5-1.0 | Partial Agonist (D3/D2) | [14][15] |
| OPC-4392 | ~1-5 | Partial Agonist | [11] |
Dopamine D2 Receptor Signaling Pathways
Activation of the D2R by an agonist initiates a cascade of intracellular events. Traditionally, D2Rs were known to couple to inhibitory G proteins (Gαi/o). However, it is now understood that they also signal through a G protein-independent pathway involving β-arrestin. The balance between these pathways can be modulated by different agonists, a phenomenon known as biased agonism.[16][17]
-
Gαi/o-Dependent Pathway (Canonical): Upon agonist binding, the D2R undergoes a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[18][19]. The Gβγ subunit can also modulate other effectors like ion channels.
-
β-Arrestin-Dependent Pathway (Non-Canonical): Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the D2R[16][18][20]. This recruitment not only desensitizes G protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other proteins, such as those involved in the extracellular signal-regulated kinase (ERK) pathway[18][21]. Biased agonists may preferentially activate one pathway over the other.
Key Experimental Protocols
Characterizing the SAR of D2R agonists requires a suite of standardized in vitro assays to determine binding affinity, functional potency, and signaling bias.
Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human D2 receptor or from tissue homogenates (e.g., rat striatum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C[22].
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound[3][23].
-
Separation and Counting: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C). Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter[22].
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand[22][24].
Gαi-Mediated cAMP Inhibition Assay
This functional assay measures the ability of an agonist to activate the canonical Gαi pathway, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the D2 receptor are seeded in 96-well plates and cultured overnight[25][26].
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[27]. Cells are then stimulated with varying concentrations of the test agonist. To measure the inhibition of cAMP production, adenylyl cyclase is typically first stimulated with forskolin[11][27].
-
Cell Lysis and Detection: After incubation (e.g., 30 minutes), the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA[25].
-
Data Analysis: A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy, relative to a reference full agonist like dopamine or quinpirole) values are determined using a sigmoidal dose-response model[28].
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, a key step in the non-canonical signaling pathway.
Methodology:
-
Assay Principle: Several commercial platforms exist, commonly using enzyme fragment complementation (EFC), BRET (Bioluminescence Resonance Energy Transfer), or reporter gene approaches[29][30][31]. In the EFC-based PathHunter assay, the D2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment[29].
-
Cell Culture and Stimulation: Engineered cells co-expressing the tagged D2R and β-arrestin are seeded in assay plates[32]. The cells are then stimulated with varying concentrations of the test agonist.
-
Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin-EA to the D2R-PK, forcing the complementation of the enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is read by a luminometer[29].
-
Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the agonist concentration to determine EC50 and Emax values for β-arrestin recruitment[33]. These values can then be compared to those from the G-protein pathway to assess signaling bias.
Experimental and Drug Discovery Workflow
The characterization of novel D2R agonists follows a logical progression from initial binding studies to functional characterization and assessment of signaling bias.
Conclusion
The structure-activity relationship for dopamine D2 receptor agonists is a mature but continually evolving field. While the core pharmacophore is well-defined, the discovery of biased agonism has introduced a new layer of complexity and therapeutic opportunity. A deep understanding of the SAR across different chemical scaffolds, combined with rigorous application of binding and functional assays, is essential for the rational design of next-generation D2R-targeted therapeutics with improved efficacy and minimized side effects. The systematic workflow presented herein provides a robust framework for researchers and drug developers to navigate this complex and rewarding area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Dopamine Agonists | Annual Reviews [annualreviews.org]
- 6. Resolution and absolute configuration of an ergoline-related dopamine agonist, trans-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H(or 2H)-pyrazolo[3,4-g]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. innoprot.com [innoprot.com]
- 29. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.kr]
- 32. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 33. m.youtube.com [m.youtube.com]
A Technical Guide to Aripiprazole: A Selective Dopamine D2 Receptor Partial Agonist
Introduction
Aripiprazole is a second-generation atypical antipsychotic medication utilized in the management of various psychiatric conditions, including schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder.[1] What distinguishes aripiprazole from other antipsychotics is its unique pharmacological profile, primarily characterized by partial agonism at the dopamine D2 receptor.[2] This mechanism allows aripiprazole to act as a dopamine system stabilizer, modulating dopaminergic neurotransmission to an intermediate level.[2][3] In conditions of excessive dopaminergic activity, it acts as a functional antagonist, whereas in states of low dopamine, it exhibits agonist properties.[2][4] This guide provides a detailed technical overview of aripiprazole's interaction with the dopamine D2 receptor, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding aripiprazole's binding affinity and functional activity at the dopamine D2 receptor and other relevant receptors.
Table 1: Receptor Binding Affinities (Ki) of Aripiprazole
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D2 | Human | 0.34 | [3][5][6] |
| Dopamine D3 | Human | 0.8 | [3] |
| Dopamine D4 | Human | 44 | [3] |
| Serotonin 5-HT1A | Human | 1.7 | [3] |
| Serotonin 5-HT2A | Human | 3.4 | [3] |
| Serotonin 5-HT2B | Human | 0.36 | [7] |
| Serotonin 5-HT2C | Human | 15 | [3] |
| Serotonin 5-HT7 | Human | 39 | [3] |
| Adrenergic α1A | Human | 57 | [3] |
| Histamine H1 | Human | 61 | [3] |
Ki is the dissociation constant, representing the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of Aripiprazole at the Dopamine D2 Receptor
| Assay Type | Parameter | Value | Reference |
| cAMP Accumulation (Gαi/o signaling) | EC50 (nM) | 5.6 | [8] |
| Emax (%) | 61 | [8] | |
| Dynamic Mass Redistribution (DMR) | EC50 (nM) | 730 | [9] |
| Emax (%) | 32 | [9] | |
| β-arrestin-2 Recruitment (BRET) | EC50 (nM) | 145 | [10] |
| Emax (%) | 47 | [10] | |
| β-arrestin-2 Recruitment (Tango) | EC50 (nM) | < 10 | [10] |
EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug.
Signaling Pathways
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[11]
G Protein-Dependent Signaling
Upon activation by an agonist, the D2R couples to inhibitory G proteins (Gαi/o).[11][12] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[12][13] The Gβγ subunits dissociated from the Gαi/o protein can also modulate the activity of other effectors, such as ion channels.
Figure 1. Dopamine D2 Receptor G Protein-Dependent Signaling Pathway.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs).[11][14] This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[15] β-arrestin binding desensitizes the G protein signaling and can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, such as those involved in the mitogen-activated protein kinase (MAPK) cascade.[11][15]
Figure 2. Dopamine D2 Receptor β-Arrestin-Dependent Signaling Pathway.
Experimental Protocols
The characterization of aripiprazole's activity at the D2 receptor involves several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of aripiprazole for the D2 receptor.
Objective: To measure the ability of aripiprazole to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]spiperone).[16]
-
Aripiprazole solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of aripiprazole.[17]
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 3. General Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the effect of aripiprazole on Gαi/o-mediated signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of aripiprazole to inhibit adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2L receptor.[18]
-
Forskolin (an adenylyl cyclase activator).
-
Aripiprazole solutions of varying concentrations.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of aripiprazole.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.[19]
-
The concentration of aripiprazole that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation is the EC50.
-
The maximal inhibition achieved by aripiprazole relative to a full agonist is the Emax.
β-Arrestin Recruitment Assay
This assay quantifies the ability of aripiprazole to promote the interaction between the D2 receptor and β-arrestin.
Objective: To determine the potency (EC50) and efficacy (Emax) of aripiprazole in inducing β-arrestin recruitment to the D2 receptor.
Materials:
-
HEK293 cells co-expressing the human D2 receptor and a β-arrestin fusion protein (e.g., PathHunter®, Tango™, BRET).[10][21][22]
-
Aripiprazole solutions of varying concentrations.
-
Assay-specific substrate/reagents.
-
Luminometer or fluorescence plate reader.
Procedure (Example using an enzyme complementation assay like PathHunter®): [22]
-
Seed the engineered cells in a multi-well plate.
-
Add varying concentrations of aripiprazole to the cells.
-
Incubate to allow for receptor activation and β-arrestin recruitment, leading to the formation of a functional enzyme.
-
Add the enzyme substrate.
-
Measure the resulting chemiluminescent signal.
-
The EC50 is the concentration of aripiprazole that produces 50% of the maximal signal.
-
The Emax is the maximal signal produced by aripiprazole relative to a reference agonist.
Conclusion
Aripiprazole's clinical efficacy and favorable side-effect profile are attributed to its unique mechanism of action as a dopamine D2 receptor partial agonist.[23][24] Its ability to stabilize the dopamine system, acting as a functional antagonist in hyperdopaminergic states and an agonist in hypodopaminergic states, sets it apart from other antipsychotic agents.[2][4] The in-depth characterization of its binding and functional properties through assays such as radioligand binding, cAMP accumulation, and β-arrestin recruitment provides a comprehensive understanding of its molecular pharmacology. This technical guide serves as a resource for researchers and drug development professionals working to further elucidate the intricacies of D2 receptor modulation and to develop novel therapeutics for neuropsychiatric disorders.
References
- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 16. Radioligand binding assays [bio-protocol.org]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Dopamine: A Technical Guide to D2 Receptor Agonist Effects on Signaling
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Dopamine D2 receptor (D2R) agonists and their profound effects on dopaminergic signaling. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental evaluation, and therapeutic implications of D2R agonism. The document delves into the canonical G protein-dependent pathways and the increasingly recognized β-arrestin-mediated signaling cascades, providing a nuanced understanding of functional selectivity and biased agonism at the D2 receptor.
Introduction to Dopamine D2 Receptor Signaling
The Dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a pivotal player in a myriad of physiological processes within the central nervous system, including motor control, motivation, and cognition.[1] Dysregulation of D2R signaling is a hallmark of several neuropsychiatric and neurological disorders, such as Parkinson's disease and schizophrenia, making it a primary target for therapeutic intervention.[2][3] D2R agonists, compounds that bind to and activate the receptor, mimic the effects of the endogenous neurotransmitter dopamine.[4]
D2 receptors are primarily coupled to the Gαi/o family of G proteins.[2][5] Canonical D2R activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[6] This G protein-dependent pathway is fundamental to the receptor's role in modulating neuronal excitability and neurotransmitter release.
In addition to this canonical pathway, it is now well-established that D2Rs can signal through G protein-independent mechanisms, primarily mediated by β-arrestins.[2][3] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[2] This interaction not only desensitizes the G protein response but also initiates a distinct wave of signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways.[7] The ability of different D2R agonists to preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway is known as functional selectivity or biased agonism, a concept with significant implications for the development of next-generation therapeutics with improved efficacy and reduced side effects.[2][8]
Quantitative Pharmacology of D2 Receptor Agonists
The pharmacological characterization of D2 receptor agonists is essential for understanding their therapeutic potential and mechanism of action. This is typically achieved through in vitro assays that quantify the affinity, potency, and efficacy of a compound.
Table 1: Binding Affinities (Ki) of Selected Dopamine D2 Receptor Agonists
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Dopamine | 1.8 | [3H]pramipexole | Bovine D2 Receptor | [9] |
| Bromocriptine | - | - | C6 glioma cells | [10] |
| Apomorphine | - | - | C6 glioma cells | [10] |
| Quinpirole | - | - | - | [11] |
| Pramipexole | - | - | - | [11] |
| Ropinirole | - | - | - | - |
| 7-OH-DPAT | - | [3H]spiperone | Rat D2 Receptor | [12] |
| Asenapine | 1.26 | [3H]-spiperone | Human D2L Receptor | [13] |
| Haloperidol | 1.45 | [3H]-spiperone | Human D2L Receptor | [13] |
| Olanzapine | 21.4 | [3H]-spiperone | Human D2L Receptor | [13] |
| Clozapine | 190 | [3H]-spiperone | Human D2L Receptor | [13] |
| Ziprasidone | 4.6 | [3H]-spiperone | Human D2L Receptor | [13] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand, tissue/cell line, and buffer composition. The table presents a selection of reported values to illustrate the range of affinities.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of D2R Agonists in G Protein-Dependent (cAMP Inhibition) and β-Arrestin Recruitment Assays
| Compound | Assay | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |
| Dopamine | cAMP Inhibition | 2760 | 100 | DRD2 Nomad Cell Line | [14] |
| Dopamine | β-arrestin BRET | 49 | 100 | HEK293 | [15] |
| Quinpirole | β-arrestin BRET | 75 | 100 | HEK293 | [15] |
| Apomorphine | β-arrestin BRET | - | 84 | HEK293 | [15] |
| Aripiprazole | [35S]GTPγS binding | - | - | CHO cells | [16] |
| MLS1547 | Ca2+ Mobilization | 370 | 89.3 | CHO-D2R | [17] |
| MLS1547 | cAMP Inhibition | 260 | 97.1 | CHO-D2R | [17] |
| (S)-5-OH-DPAT | GIRK Activation | - | 52 | Oocytes | [18] |
| (R)-5-OH-DPAT | GIRK Activation | - | 11 | Oocytes | [18] |
| p-tyramine | GIRK Activation | - | 9 | Oocytes | [18] |
Note: EC50 and Emax values are highly dependent on the specific assay and cellular context. This table provides examples of functional data for different signaling readouts.
Core Signaling Pathways
The signaling cascades initiated by D2 receptor activation are complex and multifaceted. The following diagrams illustrate the canonical G protein-dependent pathway and the β-arrestin-mediated pathway.
Detailed Experimental Protocols
The characterization of D2 receptor agonists relies on a suite of robust and reproducible in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [3H]spiperone) from the D2 receptor.
Materials:
-
Cell membranes expressing the human D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a D2R agonist in the G protein-dependent signaling pathway.
Principle: This assay quantifies the ability of a D2R agonist to inhibit the production of cAMP stimulated by forskolin, an activator of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Assay medium (e.g., Ham's F12).
-
Forskolin.
-
Test compounds (D2R agonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well plates.
Procedure:
-
Seed the D2R-expressing cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Aspirate the culture medium and add the test compounds diluted in assay buffer containing a fixed concentration of forskolin.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[19]
β-Arrestin Recruitment Assay (BRET)
Objective: To quantify the recruitment of β-arrestin to the D2 receptor upon agonist stimulation.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. In this case, the D2 receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced interaction brings the donor and acceptor into close proximity, resulting in energy transfer and a measurable BRET signal.
Materials:
-
HEK293 cells.
-
Expression plasmids for D2R-Rluc and YFP-β-arrestin.
-
Transfection reagent.
-
Cell culture medium.
-
BRET substrate (e.g., coelenterazine h).
-
96-well white microplates.
-
Luminometer capable of sequential or simultaneous dual-emission detection.
Procedure:
-
Co-transfect HEK293 cells with the D2R-Rluc and YFP-β-arrestin plasmids.
-
24-48 hours post-transfection, harvest the cells and seed them into 96-well white microplates.
-
Prepare serial dilutions of the test agonist.
-
Add the test agonist to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible luminometer.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the agonist concentration and analyze the data using non-linear regression to determine the EC50 and Emax for β-arrestin recruitment.[15][20]
Conclusion and Future Directions
The study of Dopamine D2 receptor agonists and their effects on dopaminergic signaling is a dynamic and evolving field. The elucidation of distinct G protein-dependent and β-arrestin-mediated signaling pathways has opened new avenues for the rational design of biased agonists. These functionally selective ligands hold the promise of more targeted therapeutic interventions with improved efficacy and tolerability for a range of debilitating neurological and psychiatric disorders.
Future research will likely focus on further dissecting the downstream effectors of both signaling arms, understanding the physiological and pathological relevance of biased agonism in vivo, and translating these fundamental discoveries into novel clinical candidates. The continued development and refinement of sophisticated experimental techniques, such as those outlined in this guide, will be paramount to advancing our understanding of D2 receptor pharmacology and ultimately, to improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct cortical and striatal actions of a β-arrestin–biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. innoprot.com [innoprot.com]
- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 20. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies on Dopamine D2 receptor (D2R) agonists. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological and functional effects of novel D2R agonists in preclinical animal models.
Introduction to Dopamine D2 Receptors
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes in the central nervous system, including motor control, motivation, and cognition.[1][2] D2 receptors exist in two isoforms, a short (D2S) and a long (D2L) variant, which are generated by alternative splicing.[1] D2S is predominantly found presynaptically and functions as an autoreceptor, regulating dopamine synthesis and release, while D2L is primarily located postsynaptically.[3][4]
Agonist binding to D2 receptors can occur in two affinity states: a high-affinity state, which is coupled to G-proteins and represents the functional state of the receptor, and a low-affinity state.[5] Upon activation by an agonist, the D2 receptor typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, such as the Akt pathway.[2][3][6] Dysregulation of D2 receptor signaling is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making D2R agonists a significant area of drug development.
Key In Vivo Experimental Protocols
This section details the methodologies for several key in vivo experiments to characterize the effects of D2R agonists.
Locomotor Activity Assay in Rodents
This protocol is used to assess the impact of a D2R agonist on spontaneous motor activity.
Principle: D2R agonists can have biphasic effects on locomotor activity. Low doses often cause a decrease in activity due to the stimulation of presynaptic D2 autoreceptors, which inhibits dopamine release.[7] Higher doses, however, can lead to increased locomotor activity by stimulating postsynaptic D2 receptors.
Experimental Protocol:
-
Animals: Male ICR mice (38-43 g) are suitable for this study.[5] House the animals individually in their home cages for at least one week to allow for acclimatization to the new environment.[5] Maintain a 12-hour light/12-hour dark cycle.[5]
-
Apparatus: Use a home-cage monitoring system equipped with infrared motion detectors to continuously record locomotor activity.[5]
-
Procedure:
-
Record baseline locomotor activity for each animal for 24 hours prior to drug administration.
-
Prepare the D2R agonist (e.g., quinpirole) in sterile saline.
-
Administer the D2R agonist (e.g., quinpirole at 0.5 mg/kg, intraperitoneally) at the beginning of the dark phase.[5][8]
-
Immediately return the animals to their home cages and continue to record locomotor activity for a designated period (e.g., 3 days).[5]
-
-
Data Analysis:
-
Quantify the total locomotor activity counts over 24 hours, as well as separately for the 12-hour dark and 12-hour light phases.[5]
-
Compare the post-injection activity to the baseline activity for each animal.
-
Statistical analysis can be performed using a Wilcoxon signed-rank test or a one-way repeated-measures ANOVA.[5]
-
Apomorphine-Induced Rotational Behavior in a 6-OHDA Rat Model of Parkinson's Disease
This is a widely used model to evaluate the efficacy of dopaminergic drugs in a preclinical model of Parkinson's disease.
Principle: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or substantia nigra of rats leads to the degeneration of dopaminergic neurons on one side of the brain. This results in a supersensitivity of postsynaptic D2 receptors in the denervated striatum. Systemic administration of a D2R agonist, such as apomorphine, will preferentially stimulate these supersensitive receptors, causing the animal to rotate in a direction contralateral to the lesion.[9][10]
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
6-OHDA Lesioning Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the desired brain region (e.g., medial forebrain bundle).
-
Allow the animals to recover for at least two weeks before behavioral testing.
-
-
Apparatus: An automated rotometer system is used to quantify the rotational behavior.[11]
-
Procedure:
-
Data Analysis:
-
Express the data as the net number of contralateral rotations per minute.
-
A successful lesion is typically confirmed by a robust rotational response (e.g., >60 turns in 30 minutes).[11]
-
Ex Vivo Dopamine D2 Receptor Autoradiography
This technique is used to determine the in vivo occupancy of D2 receptors by a drug candidate.
Principle: An animal is treated with the unlabeled D2R agonist of interest. After a specific time, the animal is euthanized, and the brain is rapidly removed and sectioned. The brain sections are then incubated with a radiolabeled D2 receptor ligand. The amount of radioligand that can bind to the receptors is inversely proportional to the occupancy of the receptors by the administered drug.
Experimental Protocol:
-
Animals and Drug Administration: Administer the D2R agonist to rats or mice via the desired route.
-
Tissue Preparation:
-
At a predetermined time after drug administration, euthanize the animal by decapitation.[12]
-
Rapidly remove the brain and freeze it in isopentane cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing the brain region of interest (e.g., striatum).[12][13]
-
Thaw-mount the sections onto microscope slides.[13]
-
-
Autoradiographic Labeling:
-
Incubate the slides with a radiolabeled D2 receptor ligand (e.g., [³H]spiperone or [¹¹C]raclopride) in a suitable buffer.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled D2 receptor antagonist (e.g., unlabeled raclopride).
-
Wash the slides to remove unbound radioligand and dry them.[12][13]
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging plate or autoradiographic film.[13]
-
Quantify the density of the autoradiographic signal in the brain regions of interest using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to vehicle-treated controls.
-
Data Presentation
Table 1: In Vivo Effects of the D2R Agonist Quinpirole on Locomotor Activity in Mice
| Parameter | Baseline | Post-Quinpirole (0.5 mg/kg, i.p.) | p-value |
| 12-hour Dark Phase Activity | Increased | Significantly Increased | 0.013[5] |
| 12-hour Light Phase Activity | Decreased | Significantly Decreased | 0.009[5] |
| 24-hour Total Activity | No significant change | No significant change | 0.169[5] |
Table 2: Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| D2R Agonist | Dose | Route | Number of Contralateral Rotations | Reference |
| Apomorphine | 0.2 mg/kg | s.c. | ~528 turns/hour | [14] |
| Apomorphine | 0.5 mg/kg | s.c. | >60 turns/30 min | [11] |
| Apomorphine | 0.5 mg/kg | i.p. | Increased compared to control | [14] |
Table 3: Binding Affinities (Ki) of Common D2R Agonists
| Agonist | Ki (nM) for D2 Receptor | Species/Tissue | Reference |
| Cabergoline | 0.61 | Human Striatum | [1] |
| Lisuride | 0.95 | Human Striatum | [1] |
| Pergolide | 0.86 (for D3) | Human Striatum | [1] |
| Pramipexole | 79,500 | Human Striatum ([³H]spiperone) | [1] |
| Ropinirole | 98,700 | Human Striatum ([³H]spiperone) | [1] |
| N-propylnorapomorphine (NPA) | 0.1-0.4 (high affinity) | Rat Membrane Homogenates | [6] |
| (+)-PHNO | 0.2-8.5 | In vivo | [6] |
| MCL-536 | 0.16 (vs NPA), 0.9 (vs raclopride) | In vitro competition | [15] |
Visualization of Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo D2R Agonist Studies.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moodandemotion.org [moodandemotion.org]
- 4. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 15. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Dopamine D2 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to characterize the activity of agonists targeting the Dopamine D2 receptor (D2R). The D2R, a class A G protein-coupled receptor (GPCR), is a primary target for therapeutics aimed at treating neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2] Activation of the D2R can initiate both G protein-dependent and G protein-independent signaling cascades, making a multi-assay approach crucial for a comprehensive understanding of agonist activity.[3][4]
Key Signaling Pathways of the Dopamine D2 Receptor
The Dopamine D2 receptor primarily couples to inhibitory G proteins (Gαi/o).[1][4] Agonist binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The two major pathways are:
-
G Protein-Dependent Signaling: Upon agonist binding, the Gαi/o protein is activated, which in turn inhibits the enzyme adenylyl cyclase.[5][6][7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] The Gβγ subunits can also dissociate and modulate the activity of other effectors, such as ion channels.[8]
-
β-Arrestin-Mediated Signaling (G Protein-Independent): Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[3][9] This interaction desensitizes the G protein signaling and can initiate a separate wave of signaling by acting as a scaffold for other proteins like kinases.[3][4]
The ability of a ligand to preferentially activate one pathway over the other is known as functional selectivity or biased agonism.[3] Characterizing this bias is increasingly important in drug discovery to develop compounds with improved efficacy and reduced side effects.
Experimental Protocols
Here we provide detailed protocols for three common cell-based assays to measure D2R agonist activity: a cAMP assay, a β-arrestin recruitment assay, and a [35S]GTPγS binding assay.
cAMP Inhibition Assay
This assay quantifies the agonist-induced decrease in intracellular cAMP levels following the activation of the Gαi/o pathway.
Materials:
-
Cells stably expressing the human Dopamine D2 Receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Test compounds (D2R agonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
White or black clear-bottom 96- or 384-well plates.
-
Plate reader compatible with the detection kit.
Protocol:
-
Cell Seeding:
-
One day before the assay, seed the D2R-expressing cells into 96- or 384-well plates at a pre-optimized density to achieve approximately 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and a reference agonist (e.g., dopamine) in the assay buffer.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cells.
-
Add the diluted test compounds and reference agonist to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) to all wells except the negative control.
-
Incubate for another pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the D2R upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells.
-
Plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus, a YFP variant).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
BRET substrate (e.g., Coelenterazine h).
-
Test compounds (D2R agonists).
-
White, clear-bottom 96- or 384-well plates.
-
BRET-compatible plate reader.
Protocol:
-
Transfection:
-
Co-transfect HEK293T cells with the D2R-Rluc8 and Venus-β-arrestin plasmids using a suitable transfection reagent.
-
Plate the transfected cells in 96- or 384-well plates.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer.
-
-
Assay Procedure:
-
24-48 hours post-transfection, remove the culture medium.
-
Add the BRET substrate (e.g., Coelenterazine h) to all wells and incubate for 5-10 minutes in the dark.
-
Add the diluted test compounds and reference agonist to the respective wells.
-
-
BRET Measurement:
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to obtain kinetic data.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the change in BRET ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
[35S]GTPγS Binding Assay
This is a functional membrane-based assay that measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon agonist-induced receptor activation.[2][10][11]
Materials:
-
Membranes prepared from cells expressing the D2R.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
[35S]GTPγS (radiolabeled).
-
Test compounds (D2R agonists).
-
Scintillation cocktail.
-
Filter plates (e.g., 96-well GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from D2R-expressing cells and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, GDP (e.g., 10 µM), and the D2R-containing membranes.
-
Add serial dilutions of the test compounds and a reference agonist.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plates using a filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding (in cpm or dpm) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Data Presentation: Quantitative Comparison of D2R Agonists
The following table summarizes the potency (EC50) and, where available, efficacy (Emax) of several common Dopamine D2 receptor agonists determined by various cell-based assays.
| Agonist | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |
| Dopamine | cAMP | DRD2 Nomad Cell Line | 2.76 µM | - | [7] |
| Dopamine | GIRK Channel Activation | Oocytes | ~20 nM (pEC50 = 7.70) | 100% (normalized) | [12] |
| Apomorphine | DA activity | CHO | 35.1 nM | - | [3] |
| (S)-5-OH-DPAT | GIRK Channel Activation | Oocytes | ~5.2 nM (pEC50 = 8.28) | 52% | [12] |
| (R)-5-OH-DPAT | GIRK Channel Activation | Oocytes | ~141 nM (pEC50 = 6.85) | 11% | [12] |
| p-Tyramine | GIRK Channel Activation | Oocytes | ~100 µM (pEC50 = 4.00) | 9% | [12] |
Note: EC50 and Emax values can vary depending on the specific assay conditions, cell line, and receptor expression levels.
Conclusion
The choice of assay for characterizing Dopamine D2 receptor agonists depends on the specific research question. cAMP assays are robust for determining G protein-mediated activity.[13][14] β-arrestin recruitment assays are essential for identifying biased agonism and understanding G protein-independent signaling.[15][16] [35S]GTPγS binding assays provide a direct measure of G protein activation at the membrane level.[2][8] By employing a combination of these assays, researchers can build a comprehensive pharmacological profile of D2R agonists, which is critical for the development of novel and more effective therapeutics.
References
- 1. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. innoprot.com [innoprot.com]
- 8. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Agonist action at D2(short) dopamine receptors determined in ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dopamine D2 Receptor Agonists in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. Rodent models of PD, such as the 6-hydroxydopamine (6-OHDA) and MPTP models, are invaluable tools for studying disease pathogenesis and evaluating potential therapeutic agents. Dopamine D2 receptor (D2R) agonists are a class of compounds that directly stimulate D2 receptors, offering a therapeutic strategy to compensate for the reduced dopamine levels in PD.
This document provides detailed application notes and protocols for the use of a representative D2/D3 receptor agonist, D-512, in rodent models of Parkinson's disease. D-512 is a novel, multifunctional agonist with demonstrated efficacy and neuroprotective properties in preclinical studies.[1][2][3]
Data Presentation
The following tables summarize quantitative data from studies utilizing the D2/D3 receptor agonist D-512 in a unilateral 6-OHDA rat model of Parkinson's disease.
Table 1: Effect of D-512 on Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | Peak Contralateral Rotations (turns/5 min) | Total Contralateral Rotations (over 4 hours) |
| Vehicle | - | ~5 | ~100 |
| Ropinirole | 0.5 | ~40 | ~1500 |
| D-512 | 0.1 | ~50 | ~2500 |
| D-512 | 0.5 | ~65 | ~4000 |
Data adapted from studies investigating the anti-parkinsonian efficacy of D-512.[3]
Table 2: Effect of D-512 on Forelimb Akinesia in the Cylinder Test in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg) | Contralateral Forelimb Use (%) |
| Sham | - | ~50% |
| 6-OHDA + Vehicle | - | ~15% |
| 6-OHDA + Ropinirole | 0.5 | ~25% |
| 6-OHDA + D-512 | 0.5 | ~40% |
Data adapted from studies comparing D-512 to ropinirole.[3]
Table 3: Neurochemical Analysis of Striatal Dopamine Levels
| Treatment Group | Striatal Dopamine (% of control) |
| Sham | 100% |
| MPTP + Vehicle | ~18% |
| MPTP + D-512 (0.5 mg/kg) | ~45% |
Data adapted from a study on the neuroprotective effects of D-512 in an MPTP mouse model.[4]
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine system in rats, a widely used model of Parkinson's disease.[5][6]
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Animal heating pad
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL. Prepare this solution fresh and protect it from light.
-
Animal Preparation: Anesthetize the rat (e.g., Sprague-Dawley, male, 250-300g) with Ketamine/Xylazine. Shave the head and secure the animal in the stereotaxic apparatus.
-
Pre-treatment: Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
-
Stereotaxic Injection:
-
Drill a small hole in the skull over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and place the animal on a heating pad until it recovers from anesthesia. Provide soft food and monitor for the first 48 hours.
-
Lesion Verification: Allow 2-3 weeks for the lesion to develop. The extent of the lesion can be verified behaviorally using the apomorphine-induced rotation test or post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
Assessment of Rotational Behavior
This test is used to quantify motor asymmetry in unilaterally lesioned rodents following the administration of a dopamine agonist.[7]
Materials:
-
Cylindrical testing chambers with automated rotation counters or a video recording system.
-
Dopamine D2 receptor agonist (e.g., D-512).
Procedure:
-
Habituation: Place the rat in the testing chamber for 10-15 minutes to acclimate.
-
Drug Administration: Administer the D2R agonist (e.g., D-512, 0.1-0.5 mg/kg, s.c. or i.p.).
-
Data Collection: Immediately after injection, place the animal back in the chamber and record the number of full 360° rotations in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for at least 90 minutes.
-
Data Analysis: Express the data as net contralateral rotations per minute or total net rotations over the testing period.
Cylinder Test for Forelimb Akinesia
The cylinder test assesses spontaneous forelimb use and is sensitive to unilateral motor deficits.[2][8][9]
Materials:
-
Transparent glass cylinder (approx. 20 cm diameter, 30 cm high).
-
Video camera.
Procedure:
-
Test Setup: Place the cylinder on a flat surface. A mirror can be placed behind the cylinder to aid in observation.
-
Testing: Place the rat in the cylinder and record its behavior for 5 minutes.
-
Scoring: During playback of the video in slow motion, count the number of times the rat rears and touches the wall with its left forelimb, right forelimb, or both simultaneously.
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral touches: (% Contralateral Use) = [Contralateral Touches / (Contralateral + Ipsilateral Touches)] x 100.
High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine
This protocol outlines the measurement of dopamine and its metabolites in striatal tissue.[10]
Materials:
-
Dissected striatal tissue, frozen in liquid nitrogen.
-
Perchloric acid (0.1 M).
-
Homogenizer.
-
Refrigerated centrifuge.
-
HPLC system with an electrochemical detector.
Procedure:
-
Sample Preparation:
-
Weigh the frozen striatal tissue.
-
Homogenize the tissue in ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate dopamine and its metabolites using a reverse-phase C18 column.
-
Detect the analytes using an electrochemical detector.
-
-
Data Analysis: Quantify the concentration of dopamine by comparing the peak area to a standard curve. Express the results as ng/mg of tissue.
Visualization of Signaling Pathways and Workflows
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Evaluating a D2R Agonist.
References
- 1. D-512: a Novel, Multifunctional D2/D3 Receptor Agonist for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 2. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The high-affinity D2/D3 agonist D512 protects PC12 cells from 6-OHDA-induced apoptotic cell death and rescues dopaminergic neurons in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of D2/D3 receptors increases efficacy of ropinirole in chronically 6-OHDA-lesioned Parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. D2R signaling in striatal spiny neurons modulates L-DOPA induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unica.it [iris.unica.it]
- 10. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Dopamine D2 Receptor Agonist-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) family, is a critical target in the central nervous system for therapeutic agents treating neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2] Radioligand binding assays are a fundamental tool for characterizing the affinity and potency of novel compounds targeting the D2 receptor.[1][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a putative D2 receptor agonist, referred to as Agonist-3.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are primarily coupled to the Gi/o family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, activating the Gi/o protein. This leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] The Gβγ subunit can modulate the activity of downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, which typically leads to neuronal inhibition.[1][[“]]
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Principles
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of Agonist-3. The assay measures the ability of the unlabeled test compound (Agonist-3) to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the D2 receptor in a membrane preparation. The concentration of Agonist-3 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3][6]
Data Presentation
The following tables summarize typical quantitative data obtained from D2 receptor binding assays.
Table 1: Saturation Binding Parameters for [³H]Spiperone at D2 Receptors. Data is hypothetical and for illustrative purposes.
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 0.1 | nM |
| Bmax (Receptor Density) | 250 | fmol/mg protein |
Table 2: Competitive Binding Parameters of Dopamine Agonists at the D2 Receptor. This table presents a compilation of data from various sources for comparative purposes.
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| Dopamine | [³H]Spiperone | 1500 | 850 |
| Apomorphine | [³H]Spiperone | 50 | 28 |
| Bromocriptine | [³H]Spiperone | 5.2 | 2.9 |
| Agonist-3 (Hypothetical) | [³H]Spiperone | 15 | 8.4 |
Experimental Workflow
The overall workflow for the radioligand binding assay is depicted below.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Materials and Reagents
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: Agonist-3, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plate shaker.
-
Vacuum filtration manifold.
-
Microplate scintillation counter.
D2 Receptor Membrane Preparation
-
Culture cells expressing the D2 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
Competition Binding Assay Protocol
-
On the day of the experiment, thaw the D2 receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of Agonist-3 in assay buffer. The concentration range should span at least 5 log units around the expected Ki.
-
In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:[7]
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 150 µL of membrane preparation.
-
Agonist-3 Competition: 50 µL of Agonist-3 dilution, 50 µL of [³H]Spiperone, and 150 µL of membrane preparation.
-
The final concentration of [³H]Spiperone should be approximately equal to its Kd value (e.g., 0.1-0.3 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
Filtration and Detection
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well glass fiber filter plate using a cell harvester.[7]
-
Quickly wash the filters four times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter mat for 30-60 minutes at 50°C.[7]
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of Agonist-3.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[6]
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the D2 receptor.
-
-
References
Application Notes and Protocols for Preclinical Administration of Dopamine D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Dopamine D2 receptor (D2R) agonists, detailing signaling pathways, experimental protocols, and quantitative data from relevant studies. The information is intended to guide researchers in designing and executing preclinical studies involving D2R agonists.
Introduction to Dopamine D2 Receptor Agonists
Dopamine D2 receptors are a primary target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Agonists targeting the D2R have been instrumental in managing motor symptoms in Parkinson's disease.[3][4][5] Preclinical research on D2R agonists is crucial for understanding their mechanism of action, identifying novel therapeutic candidates, and evaluating their safety and efficacy profiles. These studies often involve a combination of in vitro and in vivo models to assess the molecular, cellular, and behavioral effects of these compounds.
Dopamine D2 Receptor Signaling Pathways
The activation of D2 receptors, which are G protein-coupled receptors (GPCRs), initiates multiple downstream signaling cascades. The primary signaling mechanism involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7] Beyond this canonical pathway, D2R activation also triggers signaling through Gβγ subunits and β-arrestin recruitment, which can lead to diverse cellular responses.[1][2] Understanding these distinct pathways is critical, as biased agonists that preferentially activate one pathway over another may offer improved therapeutic benefits with fewer side effects.[1][2]
Dopamine D2 Receptor Signaling Cascade
Caption: Dopamine D2 receptor signaling pathways.
Quantitative Data from In Vitro Signaling Assays
The following table summarizes the potency (EC50) of various D2R ligands in activating different signaling pathways in Chinese Hamster Ovary (CHO) cells stably expressing the human D2L dopamine receptor.[1]
| Ligand | β-Arrestin Recruitment EC50 (nM) | Gαi/o Activation EC50 (nM) | Gβγ Activation EC50 (nM) |
| Dopamine | 29 | 0.23 | 171 |
| Quinpirole | 10 | 0.09 | 145 |
| Rotigotine | 0.2 | 0.02 | 1.5 |
| Lisuride | 0.4 | 0.07 | 10 |
| Bromocriptine | 3.1 | 0.12 | 0.5 |
| Ropinirole | 23 | 0.22 | 11 |
| Pergolide | 1.4 | 0.04 | 11 |
| Aripiprazole | 11 | 0.35 | No Agonist Response |
| (+)-3-PPP | 925 | 8.6 | 518 |
Data extracted from Bonca et al., 2014.[1]
Experimental Protocols
This protocol is based on the PathHunter® β-Arrestin GPCR Assay Platform used to measure ligand-induced β-arrestin recruitment to the D2R.[1][2]
Objective: To quantify the potency and efficacy of a test compound in inducing the interaction between the D2 receptor and β-arrestin.
Materials:
-
CHO-K1 cells stably co-expressing the human D2L receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
Test compounds (D2R agonists).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® detection reagents.
-
White, solid-bottom 96-well or 384-well microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Culture: Culture the stable CHO-K1 cell line according to the supplier's instructions.
-
Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the microplate containing the cells. Include a vehicle control and a reference agonist (e.g., dopamine).
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.
-
Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Experimental Workflow for In Vitro β-Arrestin Assay
Caption: Workflow for a β-arrestin recruitment assay.
This protocol describes a common behavioral assay to assess the in vivo effects of D2R agonists on motor function in rodents.[8][9]
Objective: To evaluate the effect of a D2R agonist on spontaneous locomotor activity in rats or mice.
Animals:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Materials:
-
D2R agonist (e.g., Quinpirole, Bromocriptine).
-
Vehicle (e.g., saline, 0.9% NaCl).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Drug Administration: Following habituation, administer the D2R agonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be based on literature or pilot studies (e.g., Quinpirole 0.001 mg/kg).[8]
-
Data Collection: Immediately after injection, return the animal to the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different doses of the agonist with the vehicle control group.
Quantitative Data from In Vivo Behavioral Studies
The following table presents data on the effects of the D2R agonist Quinpirole on locomotor activity in Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[8]
| Rat Strain | Treatment (intraperitoneal) | Total Locomotor Activity (arbitrary units) |
| WKY | Saline | ~2000 |
| WKY | Quinpirole (0.001 mg/kg) | ~1500 |
| SHR | Saline | ~4000 |
| SHR | Quinpirole (0.001 mg/kg) | ~3000 |
Approximate values extrapolated from graphical data in Shnitko et al., 2016.[8]
Considerations for Preclinical D2R Agonist Research
-
Animal Models: The choice of animal model is critical. For Parkinson's disease research, models with dopamine depletion (e.g., 6-OHDA or MPTP treated rodents) are often used.[10] For studying psychiatric effects, genetic models or pharmacologically induced models may be more appropriate.[11][12]
-
Route of Administration and Dosage: The pharmacokinetic profile of the agonist will influence the choice of administration route and dosing regimen. It is essential to perform dose-response studies to identify a therapeutically relevant dose range.
-
Behavioral Assays: A battery of behavioral tests should be employed to comprehensively assess the effects of the D2R agonist on motor function, cognition, and affective state.[11][13]
-
Biased Agonism: When evaluating novel compounds, it is important to assess their activity across multiple signaling pathways to determine if they exhibit functional selectivity, which could translate to improved clinical outcomes.[1][2]
References
- 1. Bias Analyses of Preclinical and Clinical D2 Dopamine Ligands: Studies with Immediate and Complex Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bias analyses of preclinical and clinical D2 dopamine ligands: studies with immediate and complex signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interactions of D1- and D2-selective dopamine agonists in animal models for Parkinson's disease: sites of action and implications for the pathogenesis of dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson’s Disease: Sites of Action and Implications for the Pathogenesis of Dyskinesias | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. Frontiers | Dopaminergic Modulation of Goal-Directed Behavior in a Rodent Model of Attention-Deficit/Hyperactivity Disorder [frontiersin.org]
- 9. Dopamine D2 Long Receptor-Deficient Mice Display Alterations in Striatum-Dependent Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dopamine D2 Receptors in Dopaminergic Neurons Modulate Performance in a Reversal Learning Task in Mice | eNeuro [eneuro.org]
- 12. Dopamine D2 Receptor Overexpression Alters Behavior and Physiology in Drd2-EGFP Mice | Journal of Neuroscience [jneurosci.org]
- 13. Differential behavioral response to dopamine D2 agonists by sexually naive, sexually active, and sexually inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Dopamine D2 receptor agonist-3 efficacy in primary neuron cultures
Application Notes and Protocols
Topic: Measuring Dopamine D2 Receptor Agonist Efficacy in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of neuronal signaling in the central nervous system. It plays a pivotal role in functions such as motor control, motivation, and cognition.[1][2] Dysregulation of D2R signaling is implicated in numerous neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia, making it a primary target for therapeutic drug development.[1][3][4]
D2Rs primarily couple to the Gαi/o family of G-proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5][6] However, D2Rs can also signal through G-protein-independent pathways, such as β-arrestin recruitment, or modulate ion channels like G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][7][8] Agonists can exhibit "functional selectivity" or "biased agonism," preferentially activating one signaling pathway over another. Therefore, accurately quantifying agonist efficacy across these different pathways is crucial for developing novel therapeutics with improved efficacy and reduced side effects.
Primary neuron cultures, which maintain many of the physiological characteristics of neurons in vivo, provide an excellent model system for these studies.[5] This document provides detailed protocols for culturing primary neurons and for measuring D2R agonist efficacy through three key functional assays: cAMP inhibition, β-arrestin recruitment, and GIRK channel activation.
D2 Receptor Signaling Pathways
Activation of the D2R by an agonist initiates multiple downstream signaling cascades. The canonical pathway involves Gαi/o protein activation, leading to inhibition of adenylyl cyclase and a reduction in cAMP. Concurrently, the released Gβγ subunits can directly activate GIRK channels, causing membrane hyperpolarization. A separate, G-protein-independent pathway involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin, leading to receptor desensitization, internalization, and activation of distinct signaling pathways.[1][2][7][9]
Figure 1: Dopamine D2 Receptor (D2R) signaling pathways.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common source for neuronal cultures.[5][10][11]
Figure 2: Workflow for establishing primary neuron cultures.
A. Materials
-
Reagents: Neurobasal Plus medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin[12]; Hanks' Balanced Salt Solution (HBSS); Poly-D-lysine; Trypsin/EDTA; Fetal Bovine Serum (FBS); Trypan Blue; Sterile DNAse-free water.
-
Equipment: Laminar flow hood, humidified incubator (37°C, 5% CO₂), water bath, centrifuge, dissection microscope, surgical instruments, fire-polished Pasteur pipettes, hemocytometer, culture plates/vessels.
B. Procedure
-
Vessel Preparation: The day before dissection, coat culture vessels with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.[1] Rinse twice with sterile water and allow to dry completely in a laminar flow hood.[1]
-
Dissection: Euthanize a timed-pregnant E18 rat according to institutional guidelines. Dissect embryos and place them in ice-cold HBSS. Under a dissection microscope, remove the brains and isolate the cortical hemispheres. Carefully peel off the meninges.[10]
-
Dissociation: Transfer cortical tissue to a sterile tube. Mince the tissue and incubate with a dissociation enzyme like trypsin at 37°C. Stop the reaction by adding FBS-containing medium.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[13] Avoid creating air bubbles.
-
Plating: Determine cell density and viability using a hemocytometer and Trypan Blue. Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium. Plate the cells at the desired density (e.g., 50,000 - 100,000 cells/cm²) onto the prepared culture vessels.[5][13]
-
Maintenance: Incubate cultures at 37°C with 5% CO₂.[5] After 24 hours, and every 3-4 days thereafter, perform a half-media change to replenish nutrients and remove debris. Cultures are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of a D2R agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Figure 3: Experimental workflow for a cAMP inhibition assay.
A. Materials
-
Mature primary neuron cultures in multi-well plates.
-
D2R agonist(s) of interest.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (phosphodiesterase inhibitor).
-
Commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer (often included in the kit).
B. Procedure
-
Preparation: On the day of the assay, prepare serial dilutions of the D2R agonist. Prepare a solution of Forskolin and IBMX in an appropriate assay buffer.
-
Pre-treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent the degradation of cAMP. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D2R agonist at various concentrations to the wells, along with a fixed concentration of Forskolin (e.g., 1-10 µM, to stimulate cAMP production).[6][14] Include controls for basal cAMP (buffer only), maximum stimulation (Forskolin only), and vehicle.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[6]
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's protocol.
-
Quantification: Measure the intracellular cAMP concentration using the detection kit's protocol.
-
Data Analysis: Normalize the data to the maximum Forskolin-stimulated response (0% inhibition) and the basal response (100% inhibition). Plot the percent inhibition against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or IC₅₀) and Eₘₐₓ values.
Protocol 3: β-Arrestin Recruitment Assay
This protocol uses a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin-2 to the D2R, a key step in G-protein-independent signaling.[15] This typically requires transient transfection of primary neurons, which can be challenging, or the use of virally delivered constructs.
A. Materials
-
Mature primary neuron cultures.
-
Expression plasmids or viral vectors for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., mVenus or YFP).[7][16]
-
Transfection reagent suitable for primary neurons (e.g., Lipofectamine LTX, Calcium Phosphate) or viral transduction reagents.
-
BRET substrate (e.g., coelenterazine h).
-
White, opaque multi-well plates.
-
Luminometer capable of simultaneous dual-emission detection.
B. Procedure
-
Transfection/Transduction: At DIV 5-7, co-transfect or transduce neurons with the D2R-Rluc8 and mVenus-β-arrestin-2 constructs. Allow 48-72 hours for protein expression.
-
Assay Preparation: On the day of the assay, gently wash and resuspend the cells in a suitable assay buffer. Plate the cells into a white, opaque 96-well plate.
-
Agonist Stimulation: Add the D2R agonist at various concentrations to the wells. Include a vehicle control.
-
Substrate Addition and Incubation: Add the BRET substrate (e.g., coelenterazine h) to all wells. Incubate for 5-10 minutes at room temperature in the dark.
-
BRET Measurement: Measure the luminescence at two wavelengths simultaneously using a BRET-capable plate reader (e.g., acceptor emission around 530 nm and donor emission around 480 nm).[15]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data by subtracting the BRET ratio of the vehicle control. Plot the net BRET ratio against the log of the agonist concentration and fit to a dose-response curve to determine EC₅₀ and Eₘₐₓ.
Protocol 4: Electrophysiology - GIRK Channel Activation
This protocol uses whole-cell patch-clamp electrophysiology to directly measure the activation of GIRK channels following D2R agonist application.[17][18]
A. Materials
-
Mature primary neuron cultures on coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External and internal pipette solutions.
-
D2R agonist(s) and control solutions.
-
Perfusion system.
B. Procedure
-
Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external recording solution.
-
Patching: Identify a healthy neuron and form a giga-ohm seal using a glass micropipette filled with internal solution. Rupture the membrane to achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential near the potassium reversal potential (e.g., -60 mV).
-
Agonist Application: Obtain a stable baseline current. Apply the D2R agonist at a known concentration via the perfusion system. D2R-mediated activation of GIRK channels will result in an outward potassium current.[8][18]
-
Washout: After a stable current is recorded, wash out the agonist with the control external solution to allow the current to return to baseline.
-
Dose-Response: Repeat steps 4 and 5 with varying concentrations of the agonist to generate a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the outward current at each agonist concentration. Normalize the current to the cell's capacitance to get current density (pA/pF). Plot the current density against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ.
Data Presentation: Efficacy of D2R Agonists
The following tables summarize representative quantitative data for common D2R agonists across the described functional assays. Efficacy is defined by the maximal response (Eₘₐₓ) relative to a standard full agonist (e.g., Dopamine or Quinpirole), and potency is measured by the EC₅₀ value.
Table 1: G-Protein Dependent Signaling (cAMP Inhibition)
| Agonist | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Dopamine) | Classification |
|---|---|---|---|
| Dopamine | 5 - 50 | 100% | Full Agonist |
| Quinpirole | 10 - 75[15] | 100% | Full Agonist |
| Bromocriptine | 2 - 20 | ~95% | Full Agonist |
| Aripiprazole | 50 - 150 | ~30% | Partial Agonist |
Table 2: β-Arrestin Recruitment (BRET Assay)
| Agonist | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Quinpirole) | Classification |
|---|---|---|---|
| Dopamine | 40 - 60[15] | ~100% | Full Agonist |
| Quinpirole | 60 - 100[15] | 100% | Full Agonist |
| Aripiprazole | 10 - 150[12] | 45 - 75%[12] | Partial Agonist |
| UNC9975 | 5 - 10[12] | ~45%[12] | Partial Agonist |
Table 3: Ion Channel Modulation (GIRK Activation)
| Agonist | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Dopamine) | Classification |
|---|---|---|---|
| Dopamine | 150 - 300[19] | 100% | Full Agonist |
| Quinpirole | 20 - 50 | ~100% | Full Agonist |
| (R)-5-OH-DPAT | 5 - 15[20] | ~110%[20] | Full Agonist |
| Apomorphine | 30 - 80 | ~80% | Partial Agonist |
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 3. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GIRK Channel Activity in Dopamine Neurons of the Ventral Tegmental Area Bidirectionally Regulates Behavioral Sensitivity to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Determination of agonist intrinsic efficacies at the dopamine D2 receptor - Nottingham ePrints [eprints.nottingham.ac.uk]
- 14. D2-dopamine receptor-mediated inhibition of cyclic AMP formation in striatal neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dopamine and GABA receptors in cultured substantia nigra neurons: correlation of electrophysiology and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of a Dopamine D2 Receptor Agonist on Midbrain Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine D2 receptors are critical regulators of neuronal activity in the central nervous system, playing a key role in motor control, motivation, and reward. In midbrain dopamine neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), D2 receptors function as autoreceptors on the soma, dendrites, and terminals to inhibit dopamine release and neuronal firing. This negative feedback mechanism is a crucial element of dopamine homeostasis.
This document provides detailed application notes and experimental protocols to investigate the electrophysiological effects of a specific D2 receptor agonist, referred to here as "Dopamine D2 receptor agonist-3". While detailed electrophysiological data for this specific compound are emerging, it has been identified as a selective D2 receptor partial agonist with a pEC50 of 8.3.[1] The protocols outlined below are based on established methodologies for well-characterized D2 receptor agonists, such as Quinpirole and (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), and can be adapted for the evaluation of "this compound".
The primary electrophysiological effects of D2 receptor agonists on midbrain dopamine neurons are a decrease in firing rate and a reduction in dopamine release. These effects are mediated through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2]
Data Presentation: Quantitative Effects of D2 Receptor Agonists
The following tables summarize the quantitative effects of representative D2 receptor agonists on midbrain dopamine neuron activity and dopamine release. These values provide a benchmark for interpreting data obtained with "this compound".
Table 1: In Vivo Electrophysiological Effects of D2 Agonists on Midbrain Dopamine Neurons
| Agonist | Animal Model | Neuron Type | Parameter Measured | Effect | ED50 | Reference |
| PHNO | Chloral hydrate-anesthetized rats | Nigrostriatal DA (NSDA) | Inhibition of firing rate | Dose-dependent inhibition | 21.2 +/- 1.2 ng/kg, IV | [3] |
| PHNO | Chloral hydrate-anesthetized rats | Mesoaccumbens DA (MADA) | Inhibition of firing rate | Dose-dependent inhibition | 26.5 +/- 1.4 ng/kg, IV | [3] |
| PHNO | Locally anesthetized, paralyzed rats | Nigrostriatal DA (NSDA) | Inhibition of firing rate | Dose-dependent inhibition | 105.0 +/- 1.4 ng/kg, IV | [3] |
| PHNO | Locally anesthetized, paralyzed rats | Mesoaccumbens DA (MADA) | Inhibition of firing rate | Dose-dependent inhibition | 109.1 +/- 1.4 ng/kg, IV | [3] |
| Quinpirole | Rat | Ventral Pallidum/Substantia Innominata (VP/SI) | Firing Rate | Dose-dependent decrease in 59% of cells | 0.002-0.2 mg/kg, IV | [4] |
Table 2: In Vitro Electrophysiological and Neurochemical Effects of D2 Agonists
| Agonist | Preparation | Method | Parameter Measured | Effect | EC50 / Concentration | Reference |
| (-)-Quinpirole hydrochloride | Mouse striatal slices | Fast Scan Cyclic Voltammetry | Inhibition of dopamine release | Same as B-HT 920 | Not specified | [5] |
| B-HT 920 | Mouse striatal slices | Fast Scan Cyclic Voltammetry | Inhibition of dopamine release | Same as Quinpirole | Not specified | [5] |
| Quinpirole | Rat VTA slices | Whole-cell patch clamp | Hyperpolarization | Significant hyperpolarization in 69% of NAc-projecting and 78% of PFC-projecting TH+ neurons | 1 µM | [6] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity. The diagram below illustrates this G-protein coupled pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Partial Dopamine D2/3 Agonists and Dual Disorders: A Retrospective-Cohort Study in a Real-World Clinical Setting on Patients with Schizophrenia Spectrum Disorders and Cannabis Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (+)-4-propyl-9-hydroxynaphthoxazine on midbrain dopamine neurons: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 and D2 receptor agonists induce opposite changes in the firing rate of ventral pallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of selective D1 and D2 dopamine receptor agonists in the medial prefrontal cortex of young and aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Midbrain Dopamine Neurons: Projection Target Determines Action Potential Duration and Dopamine D2 Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Utilizing Dopamine D2 Receptor Agonist-3 for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dopamine D2 receptor agonist-3 (CAS No. 1257326-24-1) is a selective partial agonist for the Dopamine D2 receptor (pEC50 = 8.3) and an antagonist for the Dopamine D3 receptor (pEC50 < 5.5).[1][2] Its selectivity makes it a valuable tool for in vitro studies aimed at elucidating the specific roles of D2 receptor signaling pathways in various cellular processes. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution, storage, and application of this compound in common in vitro assays.
Section 1: Dissolution and Storage Protocol
The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro experiments. While specific solubility data for this compound is not publicly detailed, general guidelines for similar small molecules can be followed. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Recommended Solvents: Based on common practices for small molecule compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. For compounds like dopamine hydrochloride, solubility is also observed in water and ethanol, which can be used for further dilutions.[3][4]
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Pre-Weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on its molecular weight.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial. For example, if the molecular weight is 350 g/mol , weighing 3.5 mg of the compound and adding 1 mL of DMSO will yield a 10 mM stock solution.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but check for compound stability information.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][2]
Data Presentation: Solubility and Storage
Table 1: General Solubility Guidelines for Dopamine Agonists
| Solvent | Typical Solubility Range | Notes |
|---|---|---|
| DMSO | 10 - 50 mg/mL | Recommended for primary stock solutions.[4] |
| Ethanol | ~1 mg/mL | Lower solubility; may be suitable for some compounds.[4] |
| Water / PBS (pH 7.2) | ~5 mg/mL (for hydrochloride salts) | Suitable for direct preparation of aqueous solutions.[4] |
Table 2: Recommended Storage Conditions for Stock Solutions [1][2]
| Storage Temperature | Shelf Life | Notes |
|---|---|---|
| -80°C | 6 Months | Recommended for long-term storage. |
| -20°C | 1 Month | Suitable for short-term storage. Protect from light. |
| Aqueous Solutions | ≤ 1 Day | Not recommended for storage; prepare fresh before use.[4] |
Section 2: Experimental Workflow and Protocols
Experimental Workflow: From Stock to Working Solution
The following diagram illustrates the standard workflow for preparing working solutions from a concentrated DMSO stock for use in cell-based assays.
Caption: Workflow for dissolving and diluting the D2 agonist.
Example Protocol: In Vitro Calcium Flux Assay
This protocol describes how to measure D2 receptor activation in a recombinant cell line (e.g., HEK293) stably expressing the human Dopamine D2 receptor and a G-protein like Gα15 that couples receptor activation to calcium mobilization.[5]
Materials:
-
HEK293/D2R/Gα15 cell line[5]
-
DMEM with 10% FBS and appropriate selection antibiotics
-
This compound stock solution (10 mM in DMSO)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (e.g., FlexStation or FLIPR)
Methodology:
-
Cell Seeding:
-
Culture HEK293/D2R/Gα15 cells according to the supplier's recommendations.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate for 18-24 hours at 37°C, 5% CO2, until cells form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation:
-
During the dye incubation, prepare a separate 96-well plate with serial dilutions of the this compound.
-
Perform an initial 1:100 dilution of the 10 mM DMSO stock into assay buffer to create a 100 µM intermediate solution.
-
From this intermediate solution, create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer to generate the desired final concentrations for the dose-response curve. The final concentrations should be prepared at 5X the desired final assay concentration.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 494 nm excitation / 516 nm emission for Fluo-4).
-
Place the cell plate into the reader.
-
Program the instrument to add 25 µL of the compound dilutions from the compound plate to the cell plate.
-
Begin reading fluorescence immediately before compound addition to establish a baseline.
-
Continue reading for 90-120 seconds after addition to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to a positive control (e.g., a known D2 agonist) and a vehicle control (assay buffer with 0.1% DMSO).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Section 3: D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[6][7] Activation of D2 receptors by an agonist like this compound initiates signaling cascades that modulate neuronal activity and other cellular functions. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, the liberated Gβγ subunits can modulate other effectors, such as ion channels and kinases. The receptor can also signal through β-arrestin-mediated pathways.[8]
Caption: Simplified Dopamine D2 receptor signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. genscript.com [genscript.com]
- 6. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dopamine D2 Receptor Partial Agonists in Schizophrenia Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation antipsychotics, particularly partial agonists of the dopamine D2 receptor, represent a significant advancement in the pharmacological treatment of schizophrenia. Unlike first-generation antipsychotics that act as potent D2 antagonists and second-generation "atypical" antipsychotics with a broader receptor profile, these agents modulate dopamine activity. In brain regions with excessive dopamine, they act as antagonists, while in areas with low dopamine, they exhibit agonistic properties.[1][2] This unique mechanism of action is thought to contribute to their efficacy against positive, negative, and cognitive symptoms of schizophrenia, with a potentially more favorable side-effect profile.[3][4] This document provides detailed application notes and experimental protocols for utilizing these compounds in preclinical schizophrenia research models.
Therapeutic Rationale and Mechanism of Action
The leading hypothesis for the pathophysiology of schizophrenia involves dysregulated dopaminergic pathways. Specifically, hyperactivity in the mesolimbic pathway is associated with positive symptoms (e.g., hallucinations, delusions), whereas hypoactivity in the mesocortical pathway is linked to negative and cognitive symptoms (e.g., anhedonia, impaired executive function).[3] Dopamine D2 receptor partial agonists, such as aripiprazole, brexpiprazole, and cariprazine, are designed to stabilize the dopamine system.[1][4]
These compounds exhibit high affinity for D2 receptors but possess lower intrinsic activity compared to the endogenous ligand, dopamine.[5][6] Consequently, in a state of dopamine hyperactivity, they compete with dopamine for receptor binding, thereby reducing the overall signaling and ameliorating positive symptoms. Conversely, in a state of dopamine hypoactivity, their partial agonism provides a baseline level of receptor stimulation, which may help to alleviate negative and cognitive symptoms.[2][3]
Beyond D2 receptors, these drugs often have a complex pharmacology, interacting with other receptor systems, including serotonin (5-HT) and adrenergic receptors, which contributes to their overall therapeutic effects and side-effect profiles.[3][7][8] For instance, partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors are thought to contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[3][9] Cariprazine, in particular, shows a high affinity for D3 receptors, which may be linked to its pro-cognitive and antidepressant effects.[7][9][10]
Featured Dopamine D2 Receptor Partial Agonists
Several D2 partial agonists are utilized in both clinical practice and preclinical research. The table below summarizes the receptor binding affinities (Ki, nM) for three prominent examples: aripiprazole, brexpiprazole, and cariprazine. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) |
| Dopamine D2 | 0.34[5][11] | ~0.3 | ~0.5-0.7 |
| Dopamine D3 | 0.8[5] | ~1.1 | ~0.09 |
| Serotonin 5-HT1A | 1.7[5] | 0.12[3] | ~2.5 |
| Serotonin 5-HT2A | 3.4[5] | ~0.5 | ~20 |
| Serotonin 5-HT2B | 0.36[5] | - | - |
| Adrenergic α1B | - | - | - |
| Histamine H1 | - | - | ~23 |
Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[12] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[13] This canonical pathway is crucial for modulating neuronal excitability and neurotransmitter release.
Furthermore, D2 receptors can also signal through β-arrestin-dependent pathways.[12] This "biased signaling" can lead to distinct downstream effects independent of G-protein coupling. For instance, β-arrestin2 can act as a scaffold for signaling molecules like AKT and GSK-3β, influencing cellular processes implicated in schizophrenia.[14] The partial agonism of third-generation antipsychotics may differentially engage these G-protein and β-arrestin pathways, contributing to their unique therapeutic profiles.
Dopamine D2 Receptor Signaling Pathway
Experimental Protocols for Schizophrenia Research Models
Animal models are indispensable tools for investigating the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotics. Pharmacological models, such as those induced by NMDA receptor antagonists (e.g., phencyclidine (PCP) or ketamine), are commonly used to mimic certain aspects of the disorder, including positive, negative, and cognitive symptoms.[15][16] The following are detailed protocols for key behavioral assays used to assess the efficacy of D2 partial agonists in these models.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Purpose: To model sensorimotor gating deficits observed in schizophrenia.[17][18] PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). This process is impaired in individuals with schizophrenia.[19]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (e.g., a piezoelectric accelerometer).
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[17]
-
Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms duration) to habituate the initial startle response.
-
Testing: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: The startle stimulus (e.g., 120 dB, 40 ms) is presented alone.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 75-85 dB, 20 ms) precedes the startle pulse by a variable inter-stimulus interval (e.g., 30, 60, or 120 ms).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Prepulse Inhibition (PPI) Experimental Workflow
Social Interaction Test
Purpose: To assess social withdrawal and other negative symptom-like behaviors.[20][21] Rodents with induced schizophrenia-like phenotypes often exhibit reduced social interaction.[22]
Protocol:
-
Apparatus: A three-chambered box with openings allowing free access between chambers.
-
Habituation: Place the test animal in the middle chamber and allow it to explore all three chambers for a period of 5-10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber. Place the test animal back in the middle chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Phase: In the chamber that previously contained the empty cage, place a novel "stranger" animal in a wire cage. The now-familiar animal remains in the other side chamber. The test animal is again allowed to explore for 10 minutes.
-
Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Calculate a sociability index and a social novelty preference index.
Social Interaction Test Workflow
Novel Object Recognition (NOR) Test
Purpose: To evaluate cognitive deficits, particularly recognition memory, which is impaired in schizophrenia.[16][23] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[24][25]
Protocol:
-
Apparatus: An open-field arena.
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Familiarization/Training Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test/Choice Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Novel Object Recognition (NOR) Test Workflow
Conclusion
Dopamine D2 receptor partial agonists offer a sophisticated approach to modulating the dopaminergic system in schizophrenia. Their unique mechanism of action provides a strong rationale for their use in research models to investigate the complex neurobiology of this disorder and to screen for novel therapeutic agents. The experimental protocols detailed in this document provide a framework for assessing the efficacy of these compounds in preclinical settings, targeting key symptom domains of schizophrenia. Careful implementation of these behavioral assays, coupled with an understanding of the underlying signaling pathways, will facilitate the ongoing development of more effective treatments for schizophrenia.
References
- 1. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]
- 2. Dopamine D2 receptor partial agonists in the treatment of schizophrenia -example of brexpiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. medizinonline.com [medizinonline.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The antipsychotic drug brexpiprazole reverses phencyclidine-induced disruptions of thalamocortical networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-pulse Inhibition [augusta.edu]
- 19. protocols.io [protocols.io]
- 20. amuzainc.com [amuzainc.com]
- 21. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. researchgate.net [researchgate.net]
- 25. b-neuro.com [b-neuro.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dopamine D2 Receptor Agonist-3 Concentration for Cell Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Dopamine D2 receptor (D2R) agonist-3 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a novel D2R agonist in a cell-based assay?
A1: For a novel compound with unknown potency, it is recommended to start with a wide concentration range to determine the dose-response relationship. A common starting point is a serial dilution from 10 µM down to 1 pM. This wide range helps in identifying the EC50 (half-maximal effective concentration) and observing the full scope of the agonist's activity, from maximal stimulation to no effect.
Q2: How can I determine if my D2R agonist is causing cytotoxicity in my cell line?
A2: Cytotoxicity can interfere with assay results, making it appear as though the agonist has a weaker effect at higher concentrations. To assess this, you can perform a simple cell viability assay in parallel with your primary experiment. Common methods include Trypan Blue exclusion, MTT, or Real-Time-Glo™ MT Cell Viability Assays. It is crucial to run these tests at the same concentrations and incubation times as your functional assay to get an accurate picture of any potential toxic effects.
Q3: My assay window (signal-to-background ratio) is very low. How can I improve it?
A3: A low assay window can be due to several factors. Here are a few troubleshooting steps:
-
Optimize Cell Number: Titrate the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to high background and confluence-related issues.
-
Agonist Incubation Time: Optimize the incubation time with the D2R agonist. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can help identify the point of maximal response before receptor desensitization begins.
-
Reagent Concentration: Ensure that the concentrations of all assay reagents, such as the substrate for a reporter gene, are optimal and not limiting the reaction.
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and not overgrown, as this can significantly impact their responsiveness.
Q4: I am observing a biphasic or "bell-shaped" dose-response curve. What could be the cause?
A4: A bell-shaped dose-response curve, where the signal decreases at higher agonist concentrations, can be indicative of several phenomena:
-
Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can lead to the uncoupling of the receptor from its signaling pathway and subsequent internalization.
-
Off-Target Effects: At high concentrations, the agonist may bind to other receptors or targets, causing confounding effects that interfere with the primary signaling pathway being measured.
-
Cytotoxicity: As mentioned in Q2, cell death at higher concentrations will lead to a decrease in signal.
To investigate this, consider running shorter incubation times, testing for off-target effects using selective antagonists for other receptors, and performing cytotoxicity assays.
Troubleshooting Guide
This section provides a more in-depth look at common problems and potential solutions when optimizing D2R agonist-3 concentrations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Cell clumping | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Gently triturate cell suspension to break up clumps before plating. |
| No response to the agonist | - Inactive compound- Low or no D2R expression in the cell line- Incorrect assay setup (e.g., wrong wavelength)- Problem with downstream signaling components | - Verify the identity and activity of the agonist from the supplier.- Confirm D2R expression using qPCR, Western blot, or a radioligand binding assay.- Double-check all instrument settings and assay kit instructions.- Use a known D2R agonist as a positive control to validate the assay system. |
| High background signal | - High basal activity of the signaling pathway- Serum components in the assay medium- Autofluorescence of the compound | - Serum-starve the cells for several hours before the assay.- Use a selective D2R antagonist to determine the specific portion of the signal.- Run a control plate with the compound in assay buffer without cells to check for autofluorescence. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay for D2R Activation
The Dopamine D2 receptor is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Assay medium: Serum-free DMEM or HBSS.
-
Forskolin (an adenylyl cyclase activator).
-
D2R agonist-3 (your test compound).
-
A reference D2R agonist (e.g., Quinpirole).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the D2R-expressing HEK293 cells into a 96-well or 384-well plate at a pre-optimized density and incubate for 24 hours.
-
Serum Starvation: On the day of the assay, replace the growth medium with a serum-free assay medium and incubate for 1-2 hours.
-
Compound Preparation: Prepare serial dilutions of your D2R agonist-3 and the reference agonist in the assay medium. Also, prepare a solution of forskolin at a concentration that will elicit a sub-maximal stimulation of cAMP (typically 1-10 µM, to be optimized).
-
Agonist Treatment: Add the diluted agonists to the appropriate wells.
-
Stimulation: After a short pre-incubation with the agonist (e.g., 15 minutes), add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Data Summary
The following table summarizes typical concentration ranges and parameters for D2R agonist assays. Note that these values are illustrative and should be optimized for your specific cell line and assay conditions.
| Parameter | Typical Range/Value | Notes |
| Agonist Concentration Range | 1 pM - 10 µM | A wide range is crucial for accurately determining the dose-response curve. |
| EC50 for reference agonists (e.g., Quinpirole) | 1 - 50 nM | This can vary significantly depending on the cell line and assay format. |
| Forskolin Concentration (for cAMP assays) | 1 - 10 µM | Should be optimized to produce a robust signal without reaching maximal stimulation. |
| Cell Seeding Density (96-well plate) | 20,000 - 80,000 cells/well | Highly dependent on the cell type and size. |
| Agonist Incubation Time | 15 - 60 minutes | Time-course experiments are recommended to find the optimal window. |
Visualizations
Caption: Simplified signaling pathway of the Gαi-coupled Dopamine D2 receptor.
Caption: Experimental workflow for optimizing D2R agonist concentration.
Caption: Decision tree for troubleshooting common D2R assay issues.
Troubleshooting low efficacy of Dopamine D2 receptor agonist-3 in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of Dopamine D2 receptor (D2R) agonists in functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the Dopamine D2 receptor?
A1: The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[1][2] Upon agonist binding, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] Additionally, D2 receptors can signal through G protein-independent pathways, such as those involving β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as activation of other signaling molecules like ERK.[2][4]
Q2: Which functional assays are commonly used to assess the efficacy of D2 receptor agonists?
A2: Several functional assays are employed to measure the efficacy of D2 receptor agonists:
-
cAMP Assays: These assays directly measure the downstream effect of D2R activation by quantifying the inhibition of cAMP production.[3][5]
-
β-Arrestin Recruitment Assays: These assays measure the interaction between the activated D2 receptor and β-arrestin, a key event in G protein-independent signaling and receptor regulation.[6][7][8]
-
GTPγS Binding Assays: This assay measures the initial step of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gαi/o subunit upon receptor activation.[9][10][11]
Q3: What are potential reasons for observing low efficacy or no response with my D2 receptor agonist?
A3: Low efficacy of a D2R agonist in functional assays can stem from a variety of factors, ranging from experimental setup to the intrinsic properties of the compound. Key considerations include:
-
Assay-specific conditions: The chosen assay may not be optimal for detecting the signaling pathway preferentially activated by your specific agonist (e.g., G protein-dependent vs. β-arrestin-dependent).
-
Cellular context: The cell line used may have low D2R expression levels, or the signaling components necessary for the specific pathway being assayed may be insufficient.
-
Compound-related issues: The agonist may have low potency, poor solubility, or may have degraded. It's also possible the compound is a partial agonist, which by definition will not produce the same maximal response as a full agonist.[12]
-
Experimental procedure: Suboptimal reagent concentrations, incubation times, or cell handling can all contribute to a reduced signal window.
D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathways.
Troubleshooting Guides
Low Signal or No Agonist Response
| Potential Cause | Recommended Solution |
| Compound Issues | |
| Degraded or inactive agonist | Verify compound integrity with a fresh stock. Confirm identity and purity via analytical methods. |
| Poor compound solubility | Check for precipitation in assay buffer. Use a lower concentration or a different solvent (ensure solvent tolerance of cells). |
| Low agonist potency (high EC50) | Increase the concentration range of the agonist in the dose-response curve. |
| Partial agonism | The maximal effect will be lower than a full agonist. Compare with a known full agonist to determine relative efficacy.[12] |
| Cell-based Issues | |
| Low D2 receptor expression | Confirm receptor expression level using a validated method (e.g., radioligand binding, Western blot, or qPCR).[13] Use a cell line with higher receptor expression if necessary. |
| Poor cell health or viability | Monitor cell morphology and viability. Ensure consistent cell passage number and confluency.[5] Perform a cytotoxicity assay with the agonist. |
| Inconsistent cell seeding density | Optimize and standardize the number of cells seeded per well to ensure a consistent response.[5][14] |
| Assay-specific Issues | |
| Suboptimal reagent concentrations | Titrate key reagents such as forskolin (in cAMP assays) or the concentration of detection antibodies. |
| Inappropriate incubation times | Optimize the agonist stimulation time. A time-course experiment can determine the peak response time.[14] |
| Low signal amplification | For cAMP assays, ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is at an effective concentration to prevent cAMP degradation.[14] |
| Incorrect assay choice | The agonist may be biased towards a pathway not measured by the current assay. Test the agonist in an alternative assay (e.g., β-arrestin recruitment if a cAMP assay shows low efficacy). |
High Variability in Results
| Potential Cause | Recommended Solution |
| Procedural Inconsistencies | |
| Inconsistent cell handling | Standardize cell culture conditions, including media, supplements, passage number, and confluency at the time of the assay.[5] |
| Pipetting errors | Use calibrated pipettes and proper technique. For multi-well plates, be mindful of evaporation effects and consider using an automated liquid handler. |
| Temperature fluctuations | Ensure all incubation steps are performed at a consistent and optimal temperature. |
| Reagent and Plate Issues | |
| Reagent degradation | Prepare fresh reagents for each experiment. Aliquot and store reagents appropriately. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with buffer/media to minimize evaporation and temperature gradients. |
| Inconsistent plate reader settings | Use the same, optimized settings for all reads. Allow the plate reader lamp to warm up before the first read. |
Experimental Workflow for a Functional Assay
Caption: General experimental workflow for D2R agonist functional assays.
Detailed Experimental Protocols
Protocol 1: cAMP Inhibition Assay (HTRF)
This protocol is for a homogenous time-resolved fluorescence (HTRF) assay to measure cAMP levels.
-
Cell Seeding:
-
Harvest D2R-expressing cells (e.g., CHO-K1 or HEK293) that are in the logarithmic growth phase.
-
Resuspend cells in assay buffer and seed into a 384-well white plate at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the D2R agonist in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Add the agonist dilutions to the cells.
-
Simultaneously, add a pre-determined concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the data against the log of the agonist concentration to determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay (PathHunter®)
This protocol utilizes the DiscoverX PathHunter enzyme fragment complementation (EFC) technology.[6]
-
Cell Seeding:
-
Use a PathHunter cell line co-expressing a ProLink (PK)-tagged D2R and an Enzyme Acceptor (EA)-tagged β-arrestin.[6]
-
Seed the cells in a 384-well white plate and incubate overnight.
-
-
Agonist Addition:
-
Prepare serial dilutions of the D2R agonist in assay buffer.
-
Add the agonist dilutions to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter detection reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Plot the signal against the log of the agonist concentration to determine the EC50.
-
Protocol 3: [35S]GTPγS Binding Assay
This is a membrane-based filtration assay.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line with high D2R expression.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order: assay buffer, GDP, serial dilutions of the D2R agonist, and the cell membranes.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
-
Incubation:
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a filtermat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
-
Data Acquisition:
-
Dry the filtermat and measure the bound radioactivity using a scintillation counter.
-
Plot the counts per minute (CPM) against the log of the agonist concentration to determine EC50 and Emax.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low D2R agonist efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addi.ehu.es [addi.ehu.es]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
Improving the solubility of Dopamine D2 receptor agonist-3 for in vivo use
Welcome to the technical support center for Dopamine D2 Receptor Agonist-3 (D2RAg-3). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of D2RAg-3 for in vivo applications. Poor aqueous solubility is a common hurdle that can impact bioavailability and experimental outcomes.[1] This guide provides structured FAQs, troubleshooting advice, and detailed protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the solubility of D2RAg-3 in my experimental system?
A1: The initial step is to determine the equilibrium solubility (also known as thermodynamic solubility) of D2RAg-3 in the specific aqueous media you plan to use for your in vivo study (e.g., phosphate-buffered saline (PBS), saline). The shake-flask method is the gold standard for this measurement.[2] It is also crucial to assess the pH-solubility profile, as D2RAg-3, like many pharmaceutical compounds, is likely a weak acid or base, and its solubility will be pH-dependent.[3]
Q2: I've prepared a stock solution of D2RAg-3 in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer for my in vivo experiment. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a drug that is soluble in a non-aqueous solvent is introduced into an aqueous medium where it is poorly soluble.
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous formulation as low as possible, typically <1% for many in vivo studies, to avoid solvent-related toxicity and solubility issues.
-
Use Co-solvents: Incorporate a water-miscible co-solvent into your final formulation. Co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can increase the solubility of nonpolar drugs in aqueous solutions.[4]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution process, potentially with vigorous vortexing or sonication at each step to maintain dispersion.
-
Explore Alternative Formulations: If precipitation persists, you will need to adopt a more advanced formulation strategy, such as complexation or a lipid-based delivery system, as detailed in the questions below.
Q3: What are the recommended formulation strategies to improve the aqueous solubility of D2RAg-3 for in vivo use?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. The choice depends on the required dose, administration route, and the specific animal model.[4][5] Key strategies include:
-
Chemical Modifications: Using a salt form (D2RAg-3 is available as a hydrochloride salt, which typically improves solubility over the free base) or adjusting the pH of the formulation vehicle.[4][6]
-
Co-solvency: Blending water-miscible organic solvents with water to increase the solubility of nonpolar drugs.[7]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin host molecule to form a more soluble inclusion complex.[8][9]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like emulsions, microemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[10][11] These are particularly useful for central nervous system (CNS) drug delivery.[12][13]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[5]
Q4: How do I choose the best solubilization technique for my specific in vivo model?
A4: The selection of a solubilization strategy is a critical step that should be guided by the experimental context. The following workflow provides a logical approach to making this decision.
Caption: Workflow for selecting a solubility enhancement strategy.
Q5: Can I use cyclodextrins to improve the solubility of D2RAg-3, and are there any risks?
A5: Yes, cyclodextrins (CDs) are a highly effective method for improving the solubility of poorly soluble compounds.[9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a lipophilic drug like D2RAg-3 can be encapsulated, forming a water-soluble inclusion complex.[8] 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is commonly used in research due to its high aqueous solubility and low toxicity.[14]
Considerations:
-
Binding Affinity: The formation of the inclusion complex is an equilibrium process. Not all of the drug may be complexed, and the complex can dissociate upon dilution.
-
Potential for Altered Pharmacology: While CDs are generally considered inert, some studies suggest that complexation could potentially alter ligand-receptor binding affinity, so it is important to validate your findings.[14][15] However, other studies show no interference, making it a viable strategy.[15]
Caption: Mechanism of Cyclodextrin Complexation.
Q6: My research involves CNS delivery. What are the key considerations for using lipid-based formulations for D2RAg-3?
A6: Lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are excellent choices for delivering drugs to the central nervous system (CNS).[11][12] They can enhance the solubility of lipophilic drugs and potentially facilitate transport across the blood-brain barrier (BBB).[10]
Key Advantages for CNS Delivery:
-
Improved Bioavailability: They can protect the drug from degradation and enhance its absorption.
-
BBB Penetration: The lipidic nature and small size of these nanoparticles may facilitate their uptake into the brain. Some can even be taken up by endothelial cells via receptor-mediated endocytosis.[10]
-
Controlled Release: Formulations can be designed for sustained release, which is beneficial for maintaining therapeutic drug levels.[11]
-
Alternative Administration Routes: They are suitable for intranasal delivery, which can bypass the BBB and provide a more direct route to the CNS.[13][16]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation in stock vial | Solvent evaporation or temperature fluctuations. | Store stock solutions tightly sealed and protected from light at the recommended temperature (-20°C or -80°C).[17] Before use, bring to room temperature and briefly sonicate to redissolve any precipitate. |
| Inconsistent results between experiments | Incomplete solubilization or variable formulation preparation. | Ensure the drug is fully dissolved before administration. Use a consistent, validated protocol for formulation preparation. Vortex and/or sonicate immediately before each administration. |
| Low in vivo efficacy despite achieving solubility | Poor bioavailability due to metabolism or permeability issues. | Consider formulations that protect the drug and enhance absorption, such as lipid-based nanocarriers or cyclodextrin complexes.[18] The route of administration may also need to be optimized. |
| Toxicity or adverse events in animal models | High concentration of organic solvents (e.g., DMSO, ethanol) or excipients. | Minimize the use of organic solvents. Select biocompatible excipients with a known safety profile (e.g., PEGs, HP-β-CD, lipids generally regarded as safe).[19] Perform dose-ranging studies for the complete formulation vehicle. |
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of D2RAg-3 in a specific buffer.[2][20]
Materials:
-
This compound (D2RAg-3) powder
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of D2RAg-3 powder to a glass vial (enough so that undissolved solid remains visible).
-
Add a known volume of the pre-warmed aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for a short period to let excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter. Note: The first few drops from the filter should be discarded to avoid errors from drug adsorption to the filter material.[2]
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of D2RAg-3 using a validated analytical method.
-
The resulting concentration is the thermodynamic solubility of the compound in that specific medium.
Protocol 2: Preparation of a D2RAg-3-Cyclodextrin Inclusion Complex
This protocol describes a basic method for preparing a complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]
Materials:
-
D2RAg-3
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., sterile water or saline)
-
Magnetic stirrer and stir bar
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the desired molar ratio of D2RAg-3 to HP-β-CD (common starting ratios are 1:1, 1:2, or 1:5).
-
Dissolve the calculated amount of HP-β-CD in the aqueous buffer with gentle stirring.
-
Slowly add the D2RAg-3 powder to the HP-β-CD solution while continuously stirring.
-
Seal the container and stir the mixture at room temperature for 24-48 hours. Sonication can be used intermittently to aid dissolution.
-
After the incubation period, visually inspect the solution for any undissolved material.
-
If necessary, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved drug.
-
The resulting clear solution contains the D2RAg-3 inclusion complex, ready for in vivo use. The final concentration should be confirmed analytically.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors (D2R) are G protein-coupled receptors (GPCRs). D2RAg-3 acts as an agonist at these receptors, initiating a signaling cascade. The canonical pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on neuronal excitability and gene expression.[21][[“]][23]
Caption: Canonical Gi/o-coupled signaling pathway for the D2 receptor.
References
- 1. aminer.org [aminer.org]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. α-Cyclodextrin dimer complexes of dopamine and levodopa derivatives to assess drug delivery to the central nervous system: ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipid-based nanoformulations in the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the effect of β-cyclodextrin on dopamine D<sub>2</sub> receptor ligand binding [morressier.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Optimizing bioavailability in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. go.drugbank.com [go.drugbank.com]
Dopamine D2 receptor agonist-3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of dopamine D2 receptor (D2R) agonists.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid D2 receptor agonist?
A1: Most solid (powder) forms of D2R agonists are stable when stored under specific conditions. It is crucial to refer to the manufacturer's instructions. Generally, solid compounds should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, temperatures of -20°C are often recommended.[1][2][3][4]
Q2: What is the recommended way to prepare and store stock solutions of D2R agonists?
A2: Stock solutions should be prepared in a suitable solvent, such as DMSO or water, as specified by the manufacturer.[4][5][6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. For long-term storage, solutions are typically kept at -80°C, which can maintain stability for up to six months for some compounds.[5] For shorter-term storage (up to one month), -20°C is often sufficient.[5] Always protect solutions from light.
Q3: My D2R agonist solution has changed color. Can I still use it?
A3: A change in color, such as a green or blue discoloration in apomorphine solutions, is a characteristic sign of degradation and oxidation.[7][8] Such solutions should not be used as the degradation can affect the compound's activity and may introduce confounding variables into your experiments.
Q4: How long is my diluted D2R agonist stable in cell culture media at 37°C?
A4: The stability of D2R agonists in aqueous solutions and cell culture media can be limited. Some compounds, like dopamine itself, can be oxidized in culture media, generating reactive species that can be cytotoxic.[9] It is highly recommended to prepare fresh dilutions for each experiment from a frozen stock solution immediately before use.
Storage and Stability Quick Guide
The stability of Dopamine D2 receptor agonists varies depending on the specific compound and its formulation (solid vs. solution). Below is a summary of recommended storage conditions for several common D2R agonists.
| Compound | Form | Storage Temperature | Duration | Special Conditions |
| Bromocriptine | Solid (Tablets) | 15°C to 30°C | As per expiry | Protect from light and moisture.[10] |
| Stock Solution | -20°C | Not specified | Stable under recommended storage conditions.[3] | |
| Ropinirole | Solid (Tablets) | 15°C to 30°C | As per expiry | Protect from light and moisture.[11] |
| Stock Solution | -20°C | Not specified | Stable under recommended storage conditions.[1] | |
| Pramipexole | Solid | Stable at elevated temperatures | Long-term | Stable under heat, humidity, light, acidic, and alkaline conditions.[12] |
| Solution | Not specified | Not specified | Significant degradation observed under hydrolytic and oxidative conditions.[13] | |
| Apomorphine | Solid | Room Temperature or Refrigerated | As per expiry | Protect from light.[7] |
| Aqueous Solution (1 mg/mL) | 4°C | Up to 6 months | Must contain an antioxidant (e.g., sodium metabisulphite) and be protected from light.[8][14] | |
| Aqueous Solution (0.1 mg/mL) | 4°C | < 3 weeks | Less stable at lower concentrations.[8][14] | |
| Quinpirole | Solid | -20°C | Up to 3 years | Store desiccated.[4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] | |
| Dopamine D2 receptor agonist-3 | Stock Solution | -80°C | Up to 6 months | Protect from light. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. |
Troubleshooting Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no agonist effect | Degraded agonist: Improper storage or handling. | Prepare fresh stock solutions and dilute immediately before use. Verify storage conditions. |
| Incorrect agonist concentration: Concentration may be too low. | Perform a full dose-response curve to determine the optimal concentration range (EC50/EC80). | |
| Low receptor expression: The cell line may not express a sufficient number of D2 receptors on the surface. | Verify receptor expression using techniques like qPCR, western blot, or radioligand binding. | |
| High cytotoxicity observed | High agonist concentration: Some agonists can be toxic at high concentrations. | Determine the cytotoxicity profile of your agonist using a cell viability assay (e.g., MTT) to find the maximum non-toxic concentration.[15] |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| Agonist oxidation: Some agonists, like dopamine, can oxidize in culture media, producing toxic byproducts.[9] | Prepare agonist solutions fresh for each experiment. Consider using antioxidants in your media if appropriate for the assay. | |
| Poor reproducibility of results | Inconsistent experimental conditions: Variations in cell passage number, confluency, incubation times, or temperatures. | Standardize all aspects of the cell culture and assay protocol. Use cells within a consistent passage number range. |
| Agonist instability: Inconsistent potency due to degradation between experiments. | Prepare fresh dilutions of the agonist from a reliable, aliquoted stock for each experiment. | |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes upon initial preparation.[5] |
Experimental Protocols & Methodologies
Protocol 1: D2R-Mediated cAMP Inhibition Assay
This protocol outlines a typical cell-based assay to measure the inhibition of cyclic AMP (cAMP) production following D2 receptor activation.
1. Cell Seeding:
-
Culture cells expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells) to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a pre-optimized density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 50 µL/well of a stimulation buffer (e.g., HBSS with 10 mM HEPES) containing a phosphodiesterase inhibitor like IBMX (e.g., 1 mM) to prevent cAMP degradation.
-
Incubate for 5-10 minutes at 37°C.
-
Prepare serial dilutions of your D2R agonist.
-
Add 50 µL/well of the agonist dilutions along with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF®, ELISA, or fluorescence-based biosensors).[15]
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for your agonist.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of a D2R agonist using a stability-indicating HPLC method.
1. Method Development:
-
Develop a reversed-phase HPLC method capable of separating the parent agonist from its potential degradation products.
-
A typical setup might include a C18 column, a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile), and UV detection at an appropriate wavelength (e.g., 280 nm).[16][17]
2. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the agonist to forced degradation conditions as per ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[13][18]
-
This helps in identifying potential degradation products and ensuring they do not co-elute with the parent compound.
3. Stability Study Execution:
-
Prepare solutions of the D2R agonist at a known concentration in the desired solvent or vehicle.
-
Store the solutions under various conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
Analyze the samples by the validated HPLC method to determine the concentration of the remaining parent agonist.[16]
4. Data Analysis:
-
Calculate the percentage of the initial agonist concentration remaining at each time point.
-
A common criterion for stability is the retention of at least 90-95% of the initial concentration.
Visualizing Key Processes
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct downstream signaling events.
Caption: D2R canonical (Gi/o) and non-canonical (β-arrestin) signaling pathways.
Experimental Workflow for Agonist-Induced cAMP Inhibition Assay
This workflow illustrates the key steps involved in determining the potency of a D2R agonist by measuring its effect on cAMP levels.
Caption: Workflow for a D2R agonist functional assay measuring cAMP inhibition.
Troubleshooting Logic for Low Agonist Potency
This diagram outlines a logical approach to troubleshooting experiments where a D2R agonist shows lower than expected potency or efficacy.
Caption: A logical workflow for troubleshooting low D2R agonist potency in experiments.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Quinpirole Hydrochloride | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
- 9. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Dopamine D2 Receptor Agonists in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Dopamine D2 receptor agonists, with a focus on Quinpirole, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant death after treatment with Quinpirole. What is the likely cause?
A1: High concentrations of Quinpirole can induce cytotoxicity, leading to off-target effects and cell death. The mechanism often involves the induction of oxidative stress and apoptosis. This can be observed through changes in cell morphology, reduced viability in assays like the MTT assay, and activation of apoptotic pathways. One study demonstrated that the D2 agonists bromocriptine and quinpirole increased MPP+-induced cytotoxicity in PC12 cells.[1]
Q2: At what concentration does Quinpirole become cytotoxic?
A2: The cytotoxic concentration of Quinpirole can vary significantly depending on the cell line, cell density, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. For instance, in HT22 cells, concentrations of 10 µM and 20 µM have been shown to reduce the toxic effects of microglial conditioned media, while higher concentrations may be more likely to induce cytotoxicity.[2][3]
Q3: How can I reduce the cytotoxicity of Quinpirole in my experiments?
A3: Several strategies can be employed to mitigate Quinpirole-induced cytotoxicity:
-
Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired D2 receptor-mediated effect without causing significant cell death.
-
Use Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help neutralize reactive oxygen species (ROS) and reduce oxidative stress-induced cell death.[4]
-
Optimize Serum Concentration: The concentration of serum in your culture medium can influence cell sensitivity to cytotoxic agents. It is advisable to test different serum concentrations to find the optimal condition for your experiment.[5][6][7]
-
Consider Serum Starvation Carefully: While serum starvation can be used to synchronize cell cycles, it can also induce apoptosis and sensitize cells to certain drugs.[8] Its effect is often dependent on the p53 status of the cell line.
Q4: What are the key signaling pathways involved in Quinpirole-induced cytotoxicity and neuroprotection?
A4: Quinpirole's effects are primarily mediated through the Dopamine D2 receptor.
-
Cytotoxicity: Evidence suggests that at high concentrations, Quinpirole can lead to the generation of reactive oxygen species (ROS), potentially through pathways involving NADPH oxidase.[2] This oxidative stress can trigger the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.
-
Neuroprotection: Conversely, at optimal concentrations, Quinpirole has been shown to be neuroprotective. This is often mediated by the activation of the PI3K/Akt signaling pathway, which promotes cell survival by inhibiting apoptosis.[3][5] Activation of this pathway can lead to a decrease in the Bax/Bcl-2 ratio and reduced caspase-3 activity.[9]
Troubleshooting Guides
Problem 1: High background or inconsistent results in cytotoxicity assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Quinpirole is not contributing to cytotoxicity. Perform a vehicle control with the solvent alone. |
| Inappropriate Cell Seeding Density | Optimize the cell seeding density. Too few cells can lead to high variability, while too many can result in nutrient depletion and cell stress. |
| Inconsistent Incubation Times | Standardize all incubation times for cell plating, drug treatment, and assay development. |
| Contamination | Regularly check cell cultures for microbial contamination (bacteria, fungi, mycoplasma), which can affect cell health and assay results. |
Problem 2: High levels of apoptosis observed even at low Quinpirole concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to D2 receptor agonists. Consider using a different cell line or further optimizing the concentration range. |
| Serum Deprivation Stress | If using serum-free or low-serum media, cells may be more susceptible to apoptosis. Test the effect of different serum concentrations on cell viability in the presence of Quinpirole. |
| Oxidative Stress | The cell culture conditions themselves may be promoting oxidative stress. Consider supplementing the media with antioxidants like N-acetylcysteine (NAC) or Vitamin E. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of Quinpirole using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Quinpirole on a neuronal cell line.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, HT22)
-
Complete culture medium
-
Quinpirole hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Quinpirole in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of Quinpirole in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the Quinpirole dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Quinpirole concentration to determine the IC50 value.
| Parameter | SH-SY5Y |
| IC50 (µM) | 26.35 ± 3.75 (72h treatment with a similar compound)[10] |
Note: This IC50 value is for a related compound and should be used as a reference. It is essential to determine the IC50 for Quinpirole in your specific cell line and experimental conditions.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Quinpirole-Induced Cytotoxicity
This protocol describes how to use the antioxidant NAC to reduce the cytotoxic effects of Quinpirole.
Materials:
-
Neuronal cells
-
Complete culture medium
-
Quinpirole hydrochloride
-
N-acetylcysteine (NAC)
-
Reagents for cytotoxicity assay (e.g., MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Quinpirole and NAC. Prepare treatment media containing a fixed, potentially cytotoxic concentration of Quinpirole (e.g., near the IC50 value) and varying concentrations of NAC. Also prepare controls for Quinpirole alone, NAC alone, and a vehicle control. A concentration of 10 µM NAC has been used in some studies to protect SH-SY5Y cells from oxidative stress.
-
Cell Treatment: Treat the cells with the prepared media.
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of NAC on Quinpirole-induced cell death.
Protocol 3: Assessing Apoptosis via Caspase-3 Activity Assay
This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, following Quinpirole treatment.
Materials:
-
Neuronal cells
-
Complete culture medium
-
Quinpirole hydrochloride
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with Quinpirole at various concentrations and for different durations. Include a positive control for apoptosis induction (e.g., staurosporine) and an untreated control.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions to release cellular contents, including caspases.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates. The cleavage of the substrate by active caspase-3 generates a detectable signal (color or fluorescence).
-
Data Analysis: Measure the signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity. Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.
| Parameter | Observation with Quinpirole |
| Caspase-3 Activation | Quinpirole treatment has been shown to reduce the expression of cleaved caspase-3 in a mouse model of traumatic brain injury, indicating its anti-apoptotic potential.[9] |
Visualizations
Caption: Quinpirole Signaling Pathways
Caption: Cytotoxicity Assay Workflow
Caption: Troubleshooting Logic for High Cytotoxicity
References
- 1. Vitamin E-Mediated Modulation of Glutamate Receptor Expression in an Oxidative Stress Model of Neural Cells Derived from Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E protects neurons against oxidative cell death in vitro more effectively than 17-beta estradiol and induces the activity of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of serum origin on cytokines induced killer cell expansion and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells [mdpi.com]
Technical Support Center: Interpreting Unexpected Results from Dopamine D2 Receptor Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Dopamine D2 receptor (D2R) agonists.
Table of Contents
-
FAQ 1: Why is my D2R agonist showing lower efficacy in vivo than in vitro?
-
FAQ 2: My D2R agonist is producing unexpected off-target effects. How can I investigate this?
-
FAQ 3: I am observing agonist-induced receptor desensitization. How can I quantify this effect?
-
FAQ 4: My results suggest biased agonism. How can I confirm and characterize this?
-
Troubleshooting Guide: Inconsistent Results Between Experiments
FAQ 1: Why is my D2R agonist showing lower efficacy in vivo than in vitro?
Possible Cause: A common reason for discrepancies between in vitro and in vivo efficacy is agonist-induced receptor desensitization. Prolonged exposure to an agonist can lead to a functional uncoupling of the D2 receptor and a decrease in its responsiveness.[1][2] This can be a significant factor in the complex environment of a living organism compared to a controlled cellular assay.
Troubleshooting Steps:
-
Assess Receptor Desensitization: Perform time-course experiments to determine the onset and duration of desensitization.
-
Evaluate Receptor Recovery: After agonist removal, monitor the time it takes for the D2 receptor binding activity and functional response to return to baseline levels. This can take up to 24 hours.[1]
-
Consider Biased Agonism: The agonist may be preferentially activating a signaling pathway that is more susceptible to desensitization. Investigate G-protein versus β-arrestin mediated signaling (see FAQ 4).
Experimental Protocol: Assessing Agonist-Induced D2R Desensitization
This protocol is adapted from studies on agonist-induced desensitization in cell culture.[1]
-
Cell Culture and Differentiation: Culture cells expressing D2 receptors (e.g., Y-79 human retinoblastoma cells) and induce differentiation if necessary (e.g., with sodium butyrate).
-
Agonist Pre-incubation: Treat the cells with the D2R agonist at various concentrations and for different durations (e.g., 0-24 hours).
-
Washout: Thoroughly wash the cells to remove the agonist.
-
Functional Assay: Stimulate the cells with a known D2R agonist (e.g., dopamine) and measure the downstream response, such as inhibition of adenylyl cyclase activity.
-
Data Analysis: Compare the dose-response curves of the agonist in pre-treated versus control cells. A rightward shift in the EC50 and a decrease in the maximal response indicate desensitization.
Logical Workflow for Investigating In Vivo/In Vitro Discrepancies
Caption: Workflow for investigating lower in vivo efficacy.
FAQ 2: My D2R agonist is producing unexpected off-target effects. How can I investigate this?
Possible Cause: Many D2R agonists, particularly those developed for conditions like Parkinson's disease, can have affinities for other receptor systems, including serotonergic, adrenergic, and histaminergic receptors.[3] These off-target interactions can lead to a wide range of unexpected physiological and behavioral effects.[3][4]
Troubleshooting Steps:
-
Receptor Screening: Profile the agonist against a panel of common off-target receptors.
-
Affinity and Activity Determination: For any identified off-target interactions, determine the binding affinity (Ki) and functional activity (agonist or antagonist).
-
In Vivo Target Engagement: Use techniques like PET imaging with specific radioligands to confirm that the agonist is engaging the off-target receptor in the brain at physiologically relevant concentrations.
Data Presentation: Off-Target Affinities of Common D2R Ligands
| Compound | Primary Target | Known Off-Target Affinities |
| Aripiprazole | D2R Partial Agonist | 5-HT1A (partial agonist), 5-HT2A (antagonist)[4] |
| Risperidone | D2R Antagonist | High affinity for 5-HT2A receptors[4] |
| Quetiapine | D2R Antagonist | Also targets histamine H1 and adrenergic α1/α2 receptors[4] |
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for characterizing off-target effects.
FAQ 3: I am observing agonist-induced receptor desensitization. How can I quantify this effect?
Possible Cause: Agonist-induced desensitization is a common phenomenon for G-protein coupled receptors (GPCRs) like the D2R.[2] It involves a functional uncoupling of the receptor from its signaling machinery and can be quantified by measuring changes in agonist potency and efficacy.[1]
Troubleshooting Steps:
-
Time-Course Experiments: Expose cells expressing D2Rs to the agonist for varying durations and measure the functional response.
-
Concentration-Response Curves: Generate concentration-response curves for the agonist before and after a desensitizing pre-treatment.
-
Radioligand Binding: Perform competition binding assays to assess changes in high-affinity agonist binding sites.[1]
Experimental Protocol: Quantifying D2R Desensitization with Functional Assays
This protocol focuses on measuring the inhibition of adenylyl cyclase, a downstream effect of D2R activation.
-
Cell Culture: Use a cell line stably expressing the D2R (e.g., CHO-D2R).
-
Desensitization: Pre-treat cells with the test agonist for a fixed period (e.g., 4 hours).
-
Washout: Remove the agonist by washing the cells.
-
Adenylyl Cyclase Assay: Stimulate adenylyl cyclase with forskolin and simultaneously treat with a range of concentrations of the test agonist.
-
cAMP Measurement: Measure the accumulation of cyclic AMP (cAMP).
-
Data Analysis: Compare the IC50 and Emax values of the agonist in desensitized versus control cells.
Data Presentation: Example of Desensitization Data
| Treatment | Agonist EC50 (nM) | Maximum Inhibition (%) |
| Control | 10 | 80 |
| Agonist Pre-treated | 250 | 25 |
This is example data illustrating the expected trend.
D2R Desensitization Signaling Pathway
Caption: Simplified D2R signaling and desensitization.
FAQ 4: My results suggest biased agonism. How can I confirm and characterize this?
Possible Cause: D2R agonists can exhibit biased agonism, also known as functional selectivity, by preferentially activating one signaling pathway over another.[5][6] The two major pathways for D2R are the G-protein-dependent pathway (leading to effects like cAMP inhibition) and the β-arrestin-dependent pathway (involved in receptor internalization and other signaling).[6]
Troubleshooting Steps:
-
Parallel Assays: Test the agonist in two parallel assays that measure G-protein and β-arrestin signaling, respectively.
-
Reference Ligands: Include a known unbiased or balanced agonist (e.g., quinpirole) and a known biased ligand (e.g., aripiprazole) as controls.[5]
-
Bias Factor Calculation: Quantify the degree of bias using an operational model, such as the Black and Leff operational model.[5]
Experimental Protocols for Assessing Biased Agonism
1. G-Protein Signaling (cAMP Inhibition Assay):
-
Principle: Measures the agonist's ability to inhibit forskolin-stimulated cAMP production.[6]
-
Method: Use cells expressing D2R and a cAMP-sensitive reporter system (e.g., GloSensor).
-
Output: Dose-response curve for cAMP inhibition (IC50 and Emax).
2. β-Arrestin Recruitment Assay (BRET):
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin-2 to the D2R.[5][7]
-
Method: Use cells co-expressing D2R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Output: Dose-response curve for β-arrestin recruitment (EC50 and Emax).
Data Presentation: Characterization of Biased Agonists
| Compound | cAMP Inhibition (pEC50) | β-Arrestin Recruitment (pEC50) | Bias Factor (log) |
| Quinpirole (Balanced) | 8.2 | 8.0 | 0.2 |
| MLS1547 (G-protein biased) | 7.9 | < 5 | > 2.9 |
| Aripiprazole (Biased) | 8.5 | 7.5 | 1.0 |
Data adapted from published studies for illustrative purposes.[5][6]
Signaling Pathways in Biased Agonism
Caption: D2R biased agonism signaling pathways.
Troubleshooting Guide: Inconsistent Results Between Experiments
| Symptom | Possible Cause | Recommended Action |
| High variability in functional assay readouts | Inconsistent cell passage number or health. | Maintain a consistent cell passage number and monitor cell morphology and viability. |
| Reagent instability. | Prepare fresh reagents and validate their activity. | |
| Contradictory results between different animal models | Species-specific differences in D2R pharmacology or metabolism. | Compare D2R sequence homology and expression patterns between species. Conduct pharmacokinetic studies in each model.[8] |
| Discrepancies between binding affinity and functional potency | Presence of receptor reserve. | Perform receptor alkylation experiments to determine the degree of receptor reserve. |
| Assay conditions (e.g., buffer composition, temperature). | Standardize all assay conditions and ensure they are optimal for the D2R. The presence of sodium ions can affect agonist efficacy.[9] |
References
- 1. Agonist-induced desensitization of D2 dopamine receptors in human Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization and recovery of D2 autoreceptors - Alec Condon [grantome.com]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. No evidence that post-training dopamine D2 receptor agonism affects fear generalization in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Parameters for High-Affinity Dopamine D2 Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving high-affinity Dopamine D2 receptor (D2R) agonist-3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Issue 1: Radioligand Binding Assays - High Non-Specific Binding
-
Question: In my radioligand competition binding assay with a high-affinity D2R agonist, I am observing high non-specific binding, making it difficult to determine an accurate Ki value. What could be the cause and how can I resolve this?
-
Answer: High non-specific binding can obscure the specific binding signal. Here are potential causes and solutions:
-
Inadequate Blocking of Non-Specific Sites: The blocking agent in your assay buffer may be insufficient.
-
Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) or try a different agent, such as polyethyleneimine (PEI) pre-treatment of filter plates.
-
-
Radioligand Sticking to Assay Components: The radioligand may be hydrophobically interacting with the plasticware or filters.
-
Solution: Include a low concentration of a non-ionic detergent like 0.1% Tween-20 in your wash buffer. Ensure thorough and rapid washing of the filters.
-
-
Suboptimal Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding.
-
Solution: Use a radioligand concentration at or below its Kd value for the D2 receptor. This maximizes the specific-to-non-specific binding ratio.
-
-
Insufficient Washing: Inadequate washing can leave unbound radioligand on the filters.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand.
-
-
Issue 2: Functional Assays - Low or No Agonist Response in cAMP Assay
-
Question: I am not observing a significant decrease in cAMP levels after stimulating cells expressing D2 receptors with my high-affinity agonist. What are the possible reasons for this?
-
Answer: A lack of response in a cAMP assay for a Gi-coupled receptor like D2R can be due to several factors:
-
Low Receptor Expression or G-protein Coupling: The cells may not be expressing a sufficient number of functional D2 receptors on their surface, or the receptors may not be efficiently coupled to Gi proteins.
-
Solution: Verify receptor expression using a validated antibody or by performing a radioligand binding assay on your cell membranes.[1] Consider using a cell line with higher endogenous D2R expression or optimizing transfection conditions.[1] The use of chimeric G-proteins can also enhance signaling.[2]
-
-
High Basal cAMP Levels: If the basal cAMP level is too low, it can be difficult to detect a further decrease upon agonist stimulation.
-
Assay Sensitivity: The cAMP assay itself may not be sensitive enough to detect small changes in cAMP levels.
-
Cell Health and Density: Poor cell health or inconsistent cell numbers can lead to variable results.
-
Solution: Ensure cells are healthy and not over-confluent. Optimize cell density per well to achieve a robust signal window.[7]
-
-
Issue 3: β-Arrestin Recruitment Assays - High Background Signal
-
Question: My β-arrestin recruitment assay shows a high background signal even in the absence of the D2R agonist. How can I reduce this background?
-
Answer: High background in β-arrestin recruitment assays can be addressed by optimizing several parameters:
-
Constitutive Receptor Activity: The D2 receptor might be exhibiting some level of constitutive (agonist-independent) activity, leading to basal β-arrestin recruitment.
-
Solution: The inclusion of an inverse agonist in control wells can help determine the extent of constitutive activity.
-
-
Sub-optimal Assay Reagents or Conditions: The concentration of the detection reagents or the incubation time might not be optimal.
-
Solution: Titrate the concentrations of the enzyme fragments or detection substrates as recommended by the assay manufacturer. Optimize the incubation time to maximize the signal-to-background ratio.
-
-
Overexpression of Receptor or β-arrestin: Very high levels of expression of either the receptor or the β-arrestin fusion protein can lead to non-specific interactions.
-
Solution: Optimize the amount of plasmid DNA used for transfection to achieve a level of expression that provides a good assay window without excessive background.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the significance of the high-affinity state of the D2 receptor?
A1: The Dopamine D2 receptor can exist in two affinity states for agonists: a high-affinity state and a low-affinity state.[8] The high-affinity state is the functionally active conformation where the receptor is coupled to its intracellular G-protein.[8][9] Agonist binding to this state initiates the downstream signaling cascade. Therefore, a high-affinity agonist is potent at activating the receptor.
Q2: How do I choose the appropriate cell line for my D2 receptor experiments?
A2: The choice of cell line is critical. Ideally, use a cell line that endogenously expresses the D2 receptor at a sufficient density. If not, transiently or stably transfected cell lines like HEK293 or CHO cells are commonly used.[10] It is important to select a cell line that has the necessary downstream signaling components for your assay of interest. For some assays, it may be beneficial to use a parental cell line that does not express the receptor as a negative control.[11]
Q3: What are the key differences between G-protein dependent and β-arrestin signaling pathways for the D2 receptor?
A3: The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[[“]][13][14] It can also signal through β-arrestin dependent pathways.[15] Ligand-induced activation of the receptor leads to its phosphorylation by GPCR kinases (GRKs), which promotes the recruitment of β-arrestin.[16][17] β-arrestin binding blocks further G-protein signaling (desensitization) and can also initiate its own signaling cascades.[15][16] Some agonists may preferentially activate one pathway over the other, a phenomenon known as biased agonism.
Q4: Can I use the same agonist concentration for both binding and functional assays?
A4: Not necessarily. In radioligand binding assays, you are measuring the direct interaction of the agonist with the receptor, and the relevant parameter is the dissociation constant (Kd) or inhibition constant (Ki). In functional assays, you are measuring a biological response, and the relevant parameter is the half-maximal effective concentration (EC50). While related, these values are not always identical. It is recommended to perform dose-response curves for each assay to determine the optimal agonist concentrations.
Q5: What is the importance of using GTPγS in some binding assays?
A5: GTPγS is a non-hydrolyzable analog of GTP. In membrane preparations used for radioligand binding, the absence of GTP allows the high-affinity receptor-G-protein complex to be stable.[8] The addition of GTP or GTPγS causes the dissociation of the G-protein from the receptor, converting the receptor to its low-affinity state for agonists.[8] This property can be used to confirm that the high-affinity binding observed is G-protein dependent.
Quantitative Data Summary
Table 1: Binding Affinities of Selected Dopamine D2 Receptor Agonists
| Compound | Receptor | Assay Type | Ki (nM) | Radioligand | Reference |
| MCL-536 | Human D2L (CHO cells) | Competition | 0.16 | [3H]NPA | [9] |
| MCL-536 | Human D2L (CHO cells) | Competition | 0.9 | [3H]Raclopride | [9] |
| (+)-PHNO | Human D2 | In vivo PET | - | --INVALID-LINK---PHNO | [18] |
| 5-OH-DPAT | Human D2 (CHO cells) | Competition | 59 | [35S]GTPγS | [19] |
| Bivalent Ligand 11d | Human D2 (CHO cells) | Competition | 2.5 | [35S]GTPγS | [19] |
| Bivalent Ligand 14b | Human D2 (CHO cells) | Competition | 2.0 | [35S]GTPγS | [19] |
Table 2: Functional Potencies of Selected Dopamine D2 Receptor Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 5-OH-DPAT | [35S]GTPγS binding | CHO-hD2 | 41 | [19] |
| Bivalent Ligand 11d | [35S]GTPγS binding | CHO-hD2 | 1.7 | [19] |
| Bivalent Ligand 14b | [35S]GTPγS binding | CHO-hD2 | 0.44 | [19] |
| Histamine | β-arrestin recruitment | H1 expressing cell line | 68 | [20] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes.[21] Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.[21]
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]spiperone or [3H]raclopride) at a concentration close to its Kd, and a range of concentrations of the unlabeled high-affinity agonist.
-
Incubation: Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[21]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like 0.3% PEI, using a cell harvester.[21]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (HTRF)
-
Cell Culture: Plate cells expressing the D2 receptor in a 96-well or 384-well plate and grow to the desired confluency.
-
Cell Stimulation: On the day of the assay, remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7] Add varying concentrations of the high-affinity D2R agonist. In some cases, a co-stimulation with a low concentration of forskolin may be used to increase the assay window.
-
Incubation: Incubate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[6]
-
Incubation: Incubate in the dark for the time specified by the manufacturer (e.g., 60 minutes).
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
-
Cell Culture: Use a cell line engineered to co-express the D2 receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment.[11] Plate the cells in a 96-well or 384-well plate.
-
Agonist Addition: Remove the culture medium and add the high-affinity D2R agonist at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the plate for a time sufficient for receptor activation and β-arrestin recruitment to occur (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the chemiluminescent substrate for the complemented enzyme.
-
Incubation: Incubate at room temperature in the dark for the time recommended by the manufacturer to allow the enzymatic reaction to proceed.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
Visualizations
Caption: Dopamine D2 Receptor Gi Signaling Pathway.
Caption: D2 Receptor β-Arrestin Recruitment Pathway.
Caption: General Workflow for a Cell-Based cAMP Assay.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GloSensor™ cAMP Assay Protocol [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. go.drugbank.com [go.drugbank.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR β-Arrestin Product Solutions [discoverx.com]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Comparative Analysis of Aripiprazole, Brexpiprazole, and Cariprazine as Dopamine D2 Receptor Modulators
This guide provides a detailed comparison of three key second-generation antipsychotic drugs: aripiprazole, brexpiprazole, and cariprazine. All three modulate dopamine D2 receptors, but with distinct pharmacological profiles that influence their clinical effects. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their receptor binding, functional activity, and the experimental methods used for their characterization.
Introduction
Aripiprazole, brexpiprazole, and cariprazine are classified as atypical antipsychotics and are distinguished by their mechanism of action as dopamine D2 receptor partial agonists. Unlike first-generation antipsychotics that act as D2 antagonists, these compounds exhibit a stabilizing effect on dopaminergic neurotransmission. In conditions of excessive dopamine release (hyperdopaminergic states), they act as antagonists, while in low dopamine conditions (hypodopaminergic states), they exhibit agonist properties. This nuanced mechanism is thought to contribute to their efficacy against a broad range of symptoms in schizophrenia and other psychiatric disorders, with a potentially lower risk of certain side effects.
Receptor Binding Profiles
The affinity of these drugs for various neurotransmitter receptors underpins their therapeutic effects and side-effect profiles. The binding affinity is typically measured by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Brexpiprazole | Cariprazine |
| Dopamine D2 | 0.34 | 0.47 | 0.49 |
| Dopamine D3 | 0.8 | 1.1 | 0.085 |
| Serotonin 5-HT1A | 1.7 | 1.1 | 2.6 |
| Serotonin 5-HT2A | 3.4 | 0.47 | 19 |
| Serotonin 5-HT2B | 0.36 | 1.9 | 0.58 |
| Serotonin 5-HT2C | 15 | 42 | 134 |
| Serotonin 5-HT7 | 19 | 3.7 | 111 |
| Adrenergic α1A | 57 | 1.7 | 155 |
| Adrenergic α1B | 14 | 0.57 | 121 |
| Histamine H1 | 61 | 19 | 23.3 |
Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.
Key Observations:
-
All three drugs exhibit high affinity for D2 and D3 receptors.
-
Cariprazine shows a notable preference for D3 receptors over D2 receptors, with approximately 10-fold higher affinity.
-
Brexpiprazole has a higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole and cariprazine.
-
Aripiprazole and brexpiprazole have a higher affinity for 5-HT2C and 5-HT7 receptors than cariprazine.
Experimental Protocols: Receptor Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor.
General Methodology:
-
Preparation of Receptor Source: Membranes from cultured cells stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A) or from brain tissue known to be rich in the receptor are prepared.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) at a fixed concentration.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (aripiprazole, brexpiprazole, or cariprazine). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity at Dopamine D2 Receptors
Beyond simple binding, the functional activity of these drugs at the D2 receptor is crucial. As partial agonists, they elicit a response that is lower than that of the endogenous full agonist, dopamine. This intrinsic activity (IA) is a key differentiator among them.
Table 2: Comparative D2 Receptor Functional Activity
| Parameter | Aripiprazole | Brexpiprazole | Cariprazine |
| Intrinsic Activity (IA) at D2 | ~25% | <25% (Lower than Aripiprazole) | ~40% (at D2), ~60% (at D3) |
| Functional Profile | Partial Agonist | Partial Agonist | Partial Agonist |
Values are approximate and can vary based on the specific assay used. The intrinsic activity is relative to the full agonist dopamine (100%).
Key Observations:
-
Brexpiprazole has the lowest intrinsic activity at the D2 receptor among the three.[1] This is hypothesized to result in a lower incidence of activating side effects like akathisia compared to aripiprazole.[1]
-
Aripiprazole has a moderate level of intrinsic activity, estimated to be around 25%.
-
Cariprazine exhibits a higher intrinsic activity, particularly at the D3 receptor.
Experimental Protocols: cAMP Accumulation Assay
Objective: To measure the functional agonist or antagonist activity of a compound at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway, such as the D2 receptor (a Gi-coupled receptor).
General Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells engineered to express the human D2 receptor are cultured.
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase (PDE) inhibitor to prevent the breakdown of cyclic AMP (cAMP). They are then stimulated with forskolin (an adenylyl cyclase activator) to increase intracellular cAMP levels.
-
Compound Addition:
-
Agonist Mode: The test compound is added at various concentrations. An agonist or partial agonist will inhibit the forskolin-stimulated cAMP production.
-
Antagonist Mode: The cells are co-incubated with a known D2 agonist (like dopamine) and varying concentrations of the test compound to measure its ability to block the agonist's effect.
-
-
Cell Lysis and Detection: After incubation, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and the maximal effect (Emax, a measure of intrinsic activity) for agonists, or the IC50 for antagonists.
Signaling Pathways
Aripiprazole, brexpiprazole, and cariprazine exert their effects by modulating the D2 receptor signaling pathway. As partial agonists, their functional output depends on the ambient concentration of dopamine.
-
In Hyperdopaminergic States (e.g., mesolimbic pathway in psychosis): High levels of dopamine are present. The partial agonist competes with dopamine for D2 receptor binding. Since the intrinsic activity of the partial agonist is lower than that of dopamine, the net effect is a reduction in D2 receptor signaling, leading to an antagonistic, antipsychotic effect.
-
In Hypodopaminergic States (e.g., mesocortical pathway in cognitive symptoms): Low levels of dopamine are present. The partial agonist binds to and stimulates D2 receptors to a greater extent than the low levels of endogenous dopamine. This results in a net increase in D2 receptor signaling, an agonistic effect that may alleviate negative and cognitive symptoms.
Caption: Dual action of D2 partial agonists in different dopaminergic states.
Summary of Comparative Efficacy and Tolerability
While direct head-to-head clinical trial data is limited, meta-analyses and individual studies provide insights into the clinical differences between these three agents.
Table 3: Clinical Profile Comparison
| Feature | Aripiprazole | Brexpiprazole | Cariprazine |
| Primary Indications | Schizophrenia, Bipolar I (manic/mixed), MDD (adjunct), Autism-related irritability, Tourette's | Schizophrenia, MDD (adjunct) | Schizophrenia, Bipolar I (manic/mixed/depressive) |
| Akathisia Risk | Moderate | Lower than Aripiprazole | Higher than Aripiprazole |
| Weight Gain Risk | Low | Moderate | Low |
| Sedation Risk | Low | Low | Low |
| Half-life (Active Moiety) | Long (~75-94h) | Long (~91h) | Very Long (1-3 weeks for active metabolite) |
Key Clinical Differentiators:
-
Cariprazine's high affinity for D3 receptors and its efficacy in bipolar depression distinguish it from the other two. Its very long half-life can be a consideration for dosing and management of side effects.
-
Brexpiprazole was designed to have lower intrinsic D2 agonism than aripiprazole, which may contribute to a lower risk of akathisia.[1] It also has potent 5-HT1A agonist and 5-HT2A antagonist activity, which may contribute to its antidepressant effects.
-
Aripiprazole , as the first in this class, has the broadest range of approved indications, including for pediatric populations.
Conclusion
Aripiprazole, brexpiprazole, and cariprazine represent a significant advancement in the treatment of psychiatric disorders, offering a unique mechanism of dopamine stabilization. While they share the property of D2 partial agonism, they are pharmacologically distinct molecules. Differences in receptor binding affinities, particularly at D3 and various serotonin receptors, as well as variations in intrinsic activity at the D2 receptor, translate into different clinical profiles regarding efficacy for specific symptoms (e.g., bipolar depression for cariprazine) and tolerability (e.g., akathisia risk). A thorough understanding of these pharmacological nuances, supported by robust experimental data, is essential for both clinical application and the development of future CNS therapeutics.
References
Validating the Binding Kinetics of Dopamine D2 Receptor Agonist-3: A Comparative Guide
For researchers and drug development professionals, understanding the binding kinetics of a novel compound is a critical step in validating its therapeutic potential. This guide provides a comparative framework for evaluating the binding characteristics of "Dopamine D2 receptor agonist-3," a selective D2 partial agonist. While specific kinetic data (k_on, k_off) for this compound are not publicly available, this guide presents its reported functional potency alongside a compilation of binding kinetics for established Dopamine D2 receptor agonists. This allows for a benchmark comparison and outlines the experimental protocols necessary to generate such data.
Comparative Binding Data
The following tables summarize the available potency and binding affinity data for this compound and other well-characterized D2 receptor agonists.
Table 1: Functional Potency of this compound
| Compound | Parameter | Value |
| This compound | pEC50 | 8.3[1] |
Table 2: Comparative Binding Affinities and Kinetics of Selected D2 Receptor Agonists
| Compound | Ki (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Kd (nM) |
| Dopamine | - | - | - | - |
| Bromocriptine | - | - | - | - |
| Ropinirole | 98700[2] | - | - | - |
| Pramipexole | 79500[2] | - | - | - |
| Cabergoline | 0.61[2] | - | - | - |
| Lisuride | 0.95[2] | - | - | - |
| Pergolide | - | - | - | - |
| (S)-5-OH-DPAT | - | - | - | - |
| Quinpirole | - | - | - | - |
Note: A comprehensive search of publicly available literature did not yield specific binding kinetics (k_on, k_off, Kd) or Ki values for "this compound". The pEC50 value indicates its potency in functional assays. The data for other agonists are compiled from various studies and experimental conditions may differ.
Experimental Protocols
To determine the binding kinetics of "this compound" and enable a direct comparison with other agonists, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Membrane preparations from cells expressing the human Dopamine D2 receptor.
-
Radioligand (e.g., [³H]spiperone or [³H]raclopride).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding, providing information on the compound's efficacy (Emax) and potency (EC50).
Materials:
-
Membrane preparations from cells expressing the human Dopamine D2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound) and reference agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubation: Incubate the membrane preparation with GDP for a short period on ice to ensure all G-proteins are in the inactive, GDP-bound state.
-
Incubation: Add varying concentrations of the test compound and [³⁵S]GTPγS to the pre-incubated membranes.
-
Reaction: Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Detection:
-
SPA method: Add SPA beads that capture the membranes. The proximity of the [³⁵S]GTPγS to the beads results in a detectable signal.
-
Filtration method: Terminate the reaction by rapid filtration through glass fiber filters.
-
-
Counting: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Dopamine D2 receptor signaling pathway.
References
A Comparative Analysis of Dopamine D2 Receptor Partial Agonists and Traditional Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antipsychotic drug development has evolved significantly with the introduction of dopamine D2 receptor partial agonists, often referred to as "third-generation" antipsychotics. Unlike traditional antipsychotics, which act as full antagonists at the D2 receptor, these newer agents exhibit a unique mechanism of action, functioning as modulators of the dopaminergic system. This guide provides a comprehensive, data-driven comparison of D2 receptor partial agonists (e.g., aripiprazole, brexpiprazole, cariprazine) and traditional antipsychotics (e.g., haloperidol, risperidone), focusing on their pharmacological profiles, clinical efficacy, and side-effect liabilities.
Mechanism of Action: A Tale of Two Approaches
Traditional antipsychotics, both typical (first-generation) and atypical (second-generation), primarily achieve their therapeutic effect by blocking dopamine D2 receptors. This antagonism is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with a hyperdopaminergic state in the mesolimbic pathway. However, this non-selective blockade in other brain regions, like the nigrostriatal and tuberoinfundibular pathways, can lead to significant side effects, including extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia.[1]
Dopamine D2 receptor partial agonists, in contrast, possess intrinsic activity at the D2 receptor, but at a lower level than the endogenous neurotransmitter, dopamine.[2] This allows them to act as "dopamine stabilizers": in a hyperdopaminergic environment, they compete with dopamine and reduce receptor stimulation (acting as a functional antagonist), while in a hypodopaminergic environment (implicated in negative and cognitive symptoms), they provide a baseline level of receptor stimulation (acting as a functional agonist).[3] This nuanced mechanism is hypothesized to contribute to their efficacy against a broader range of symptoms with a potentially more favorable side-effect profile.
Figure 1. Comparative signaling pathways of traditional antipsychotics and D2 partial agonists.
Quantitative Data Summary
The following tables provide a comparative summary of key quantitative data for selected D2 partial agonists and traditional antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Compound | D2 | D3 | 5-HT1A | 5-HT2A | α1 | H1 | M1 |
| D2 Partial Agonists | |||||||
| Aripiprazole | 0.34 | 0.8 | 4.4 | 3.4 | 57 | 61 | >1000 |
| Brexpiprazole | 0.3 | 1.1 | 0.12 | 0.47 | 0.17 | 19 | >1000 |
| Cariprazine | 0.49 | 0.085 | 2.6 | 18.8 | 26 | 23.3 | >1000 |
| Traditional Antipsychotics | |||||||
| Haloperidol | 1.55 | 0.74 | 3700 | 4.5 | 6.3 | 2200 | >1000 |
| Risperidone | 3.13 | 7.34 | 430 | 0.16 | 0.8 | 20 | >1000 |
Data compiled from multiple sources.[1][4][5]
Table 2: Clinical Efficacy in Schizophrenia (Negative Symptoms)
| Study | Comparison | Primary Outcome Measure | Result |
| Németh et al. (2017) | Cariprazine vs. Risperidone | Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) at 26 weeks | Cariprazine: -8.90; Risperidone: -7.44 (p=0.0022)[6][7][8] |
| Kane et al. (2015) | Brexpiprazole vs. Placebo | Change in PANSS Total Score at 6 weeks | Brexpiprazole (4mg): -20.73; Placebo: -12.01 (p<0.001)[9] |
| McEvoy et al. (2006) | Aripiprazole vs. Haloperidol | Time to discontinuation for any reason over 52 weeks | Aripiprazole showed a significantly longer time to discontinuation (p=0.0001)[8][10] |
Table 3: Key Side-Effect Profiles (Incidence Rates from Clinical Trials)
| Side Effect | Aripiprazole | Brexpiprazole | Cariprazine | Haloperidol | Risperidone |
| Akathisia | ~10-25% | ~4-7% | ~9-15%[11] | ~10-20% | ~5-10% |
| Extrapyramidal Symptoms (EPS) | Lower than Haloperidol[10] | Low incidence (<5%)[12] | 15-20% (dose-dependent)[13] | High incidence | Moderate incidence |
| Weight Gain (Clinically Significant) | Low | Low-Moderate | Low | Low | Moderate-High |
| Prolactin Elevation | No/Reduction | No significant effect | No significant effect | High | High |
Incidence rates are approximate and can vary based on study design and patient population.[10][11][12][13][14]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Figure 2. General workflow for antipsychotic drug evaluation.
Receptor Binding Assay (Competitive Inhibition)
This protocol outlines the determination of a test compound's binding affinity (Ki) for the Dopamine D2 receptor using a competitive radioligand binding assay.
-
Preparation of Materials:
-
Receptor Source: Prepare cell membranes from a stable cell line expressing human D2 receptors (e.g., HEK293 or CHO cells).[15]
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone, is used.[16]
-
Test Compounds: Prepare serial dilutions of the D2 partial agonist and traditional antipsychotic to be tested.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing salts and other additives to minimize non-specific binding.[16]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is added to a set of wells.
-
Total binding is determined in wells containing only the radioligand and membranes.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[17]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
In Vivo Microdialysis
This protocol describes the measurement of extracellular dopamine levels in a specific brain region of a freely moving rat following antipsychotic administration.
-
Surgical Procedure:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[19]
-
Allow a stabilization period (e.g., 1-2 hours) for the establishment of a stable baseline of dopamine levels.
-
-
Sample Collection and Analysis:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.[18]
-
Administer the test antipsychotic (D2 partial agonist or traditional antipsychotic) via an appropriate route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at the same intervals post-administration.
-
Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[20]
-
-
Data Analysis:
-
Quantify dopamine levels by comparing the peak areas from the samples to a standard curve generated with known dopamine concentrations.
-
Express the post-injection dopamine levels as a percentage of the pre-injection baseline for each animal to normalize the data.[18]
-
Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral model used to predict the antipsychotic-like activity of a compound.[21]
-
Apparatus:
-
A shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
-
Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, the US (foot shock) is delivered concurrently with the CS for a set duration (e.g., 20 seconds).
-
If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.
-
If the rat fails to move during the US, it is an escape failure.
-
Repeat trials until the animals reach a stable performance criterion (e.g., >80% avoidance responses).
-
-
Testing Phase:
-
Administer the test compound (D2 partial agonist or traditional antipsychotic) or vehicle to the trained animals at a specified time before the test session.
-
Conduct a test session with a set number of trials (e.g., 20-30 trials) using the same procedure as in the training phase.
-
-
Data Analysis:
-
The primary endpoints are the number (or percentage) of avoidance responses, escape responses, and escape failures.
-
A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without significantly affecting the escape response.[21] The effective dose 50 (ED50) for inhibiting the CAR can be calculated. For instance, studies have shown that the ED50 for haloperidol and risperidone in the CAR test corresponds to approximately 60% D2 receptor occupancy, whereas aripiprazole required a much higher occupancy (86%) to inhibit the CAR, highlighting the dissociation between occupancy and functional antagonism for partial agonists.[22]
-
Conclusion
Dopamine D2 receptor partial agonists represent a significant advancement in the pharmacological treatment of schizophrenia. Their unique mechanism of action as dopamine stabilizers offers a distinct advantage over the full D2 receptor antagonism of traditional antipsychotics. This is reflected in both preclinical and clinical data, which demonstrate comparable or, in some cases, superior efficacy, particularly for negative symptoms, and a generally more favorable side-effect profile, with a lower propensity for EPS, akathisia, and hyperprolactinemia. However, it is crucial for researchers and clinicians to recognize the heterogeneity within this class, as agents like aripiprazole, brexpiprazole, and cariprazine possess distinct affinities for various other neurotransmitter receptors, which contributes to their individual clinical profiles. The continued investigation into the nuanced pharmacology of these compounds will undoubtedly pave the way for more targeted and personalized treatment strategies in psychiatric disorders.
References
- 1. thecarlatreport.com [thecarlatreport.com]
- 2. Frontiers | Early Clinical Effects of Novel Partial D3/D2 Agonist Cariprazine in Schizophrenia Patients With Predominantly Negative Symptoms (Open-Label, Non-controlled Study) [frontiersin.org]
- 3. Aripiprazole and haloperidol suppress excessive dopamine release in the amygdala in response to conditioned fear stress, but show contrasting effects on basal dopamine release in methamphetamine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brain-health.co [brain-health.co]
- 6. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]
- 9. Results - Clinical Review Report: Brexpiprazole (Rexulti) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Tolerability of Cariprazine in Patients with Schizophrenia: A Pooled Analysis of Eight Phase II/III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Effectiveness of Brexpiprazole in Subjects with Schizophrenia Spectrum Illness and Co-Occurring Substance Use Disorder: A Prospective, Multicentric, Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Similar Response Rate but Higher Degrees of Clinical Improvement Were More Likely to Achieve With Cariprazine Compared to Risperidone - A Study by Gedeon Richter Plc [prnewswire.com]
- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 22. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dopamine D2 Receptor Agonist-3 Against Standard D2 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Dopamine D2 Receptor Agonist-3 against a panel of well-established standard D2 receptor agonists. The data presented herein is compiled from publicly available resources to facilitate the evaluation of this compound in the context of existing therapeutic and research agents.
Comparative Analysis of In Vitro Pharmacology
The following table summarizes the binding affinity (Ki) and functional potency (EC50/pEC50) of this compound and standard D2 agonists at the human Dopamine D2 receptor. These parameters are crucial for understanding the direct interaction of these compounds with the receptor and their ability to elicit a cellular response.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50/pEC50) | Agonist Type |
| This compound | D2 | Data not available | pEC50 = 8.3 (EC50 ≈ 5 nM)[1] | Partial Agonist |
| D3 | Data not available | pEC50 < 5.5 (>3.2 µM)[1] | Antagonist | |
| Bromocriptine | D2 | pKi = 8.05 (≈ 8.9 nM)[2] | pEC50 = 8.15 (≈ 7.1 nM)[2] | Full Agonist |
| Ropinirole | D2 | 29[3] | pEC50 = 7.4 (≈ 40 nM)[3][4] | Full Agonist |
| Pramipexole | D2 | 3.9[5] | Data not available | Full Agonist |
| Quinpirole | D2 | ~10-20 | EC50 = 11.4 nM[6] | Full Agonist |
| Aripiprazole | D2 | 0.34 - 1.64[7][8] | EC50 = 730 nM (Gβγ signaling)[9] | Partial Agonist |
Note: Ki and EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, D2 receptor activation can lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor desensitization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Dopamine D2 receptor agonists.
Radioligand Binding Assay (Determination of Ki)
This assay measures the affinity of a compound for the D2 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Experimental Workflow Diagram:
Workflow for a competitive radioligand binding assay. -
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the human D2 receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation: In a 96-well plate, incubate receptor membranes with a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone) and a range of concentrations of the test compound.
-
Non-specific Binding: Determine in the presence of a high concentration of a non-labeled standard D2 antagonist (e.g., 10 µM haloperidol).
-
Equilibration: Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Determination of EC50 and Emax)
This functional assay measures the activation of G-proteins coupled to the D2 receptor, providing a measure of agonist efficacy.
-
Experimental Workflow Diagram:
Workflow for a [35S]GTPγS binding assay. -
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
Incubation: Incubate receptor membranes with a sub-saturating concentration of [35S]GTPγS, an excess of GDP (e.g., 10-30 µM), and a range of concentrations of the test agonist.
-
Basal Binding: Determined in the absence of any agonist.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Equilibration: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Quantification: As described for the radioligand binding assay.
-
Data Analysis: Plot the agonist-stimulated [35S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) relative to a standard full agonist like dopamine.
-
cAMP Functional Assay
This assay measures the downstream effect of D2 receptor activation on intracellular cAMP levels.
-
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
Assay Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Forskolin is often used to stimulate adenylyl cyclase and elevate basal cAMP levels, making the inhibitory effect of D2 agonists more readily measurable.
-
Incubation: Pre-incubate cells with the test compound at various concentrations for a short period. Then, stimulate the cells with forskolin in the continued presence of the test compound.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value (for inhibition), which can be used to assess functional potency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dopamine D2 receptor agonist-3 versus D1 receptor agonists in striatal neurons
Comparison Guide: Dopamine D1 vs. D2 Receptor Agonists in Striatal Neurons
This guide provides a detailed, objective comparison of the effects of Dopamine D1 receptor (D1R) and D2 receptor (D2R) agonists on striatal neurons. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and clear visualizations of the underlying mechanisms.
Introduction
The striatum, a critical nucleus of the basal ganglia, is central to motor control, reward-based learning, and cognitive functions. Dopamine (DA) is a key neuromodulator in the striatum, exerting its influence primarily through two classes of G-protein coupled receptors: the D1-like (D1R, D5R) and D2-like (D2R, D3R, D4R) receptors. These receptors are largely segregated into two distinct populations of striatal medium spiny neurons (MSNs), which form the direct (dSPNs) and indirect (iSPNs) pathways, respectively.[1][2] D1Rs are predominantly expressed on dSPNs, while D2Rs are found on iSPNs.[1][[“]] This anatomical segregation is the foundation for the often opposing and complementary functions of dopamine in modulating striatal output and behavior.[1] This guide will compare the downstream effects of activating these two receptor types with selective agonists.
Signaling Pathways: Opposing Intracellular Cascades
The activation of D1 and D2 receptors by agonists initiates distinct and functionally antagonistic intracellular signaling cascades.
D1 Receptor Signaling: D1Rs are coupled to the Gαs/olf family of G-proteins.[4] Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[2][[“]][4] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), amplifying the effects of PKA and ultimately enhancing the excitability of dSPNs.[2][5]
D2 Receptor Signaling: In contrast, D2Rs are coupled to Gαi/o G-proteins.[4] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[[“]][4] This disinhibition of PP1 generally suppresses the excitability of iSPNs.[[“]] Additionally, D2Rs can signal through a G-protein-independent, β-arrestin-mediated pathway and a Gβγ-subunit-activated cascade involving Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and mobilizes intracellular calcium, ultimately activating the phosphatase calcineurin.[[“]][7] This alternative pathway contributes to the reduction of L-type Ca2+ currents.[7]
Electrophysiological and Behavioral Effects
The divergent signaling pathways of D1R and D2R translate into opposing effects on neuronal excitability, synaptic plasticity, and ultimately, behavior.
Data Presentation: Comparative Effects of D1R and D2R Agonists
The following tables summarize the quantitative and qualitative effects of D1R and D2R agonist application on striatal neurons.
Table 1: Comparative Electrophysiological Effects on Striatal MSNs
| Parameter | D1 Receptor Agonist Effect | D2 Receptor Agonist Effect | Supporting Evidence |
| Neuronal Excitability | Increases in dSPNs.[[“]] | Decreases in iSPNs.[[“]][9] | D1R activation enhances dendritic excitability, while D2R activation suppresses it.[[“]][10] |
| Membrane Potential | Depolarizes "up-state" potentials. | Hyperpolarizes "up-state" potentials. | In vivo intracellular recordings show that D1R blockade decreases, while D2R blockade increases, membrane potential during active states.[9][11] |
| Action Potential Threshold | Lowers firing threshold.[[“]] | Raises firing threshold. | D1R agonism facilitates spike activity at depolarized potentials; D2R agonism decreases firing rates.[[“]][11] |
| Ion Channel Modulation | Enhances L-type Ca2+ currents and NMDA receptor currents; decreases K+ currents.[[“]][12] | Reduces L-type Ca2+ currents and N-type Ca2+ currents.[7][[“]] | D1R-PKA signaling potentiates channel activity, whereas D2R-PLC-calcineurin signaling inhibits it.[7][12] |
| Synaptic Transmission | Potentiates glutamatergic signaling.[[“]][10] | Suppresses excitatory synaptic transmission.[[“]][9] | D2R activation reduces the frequency and amplitude of spontaneous excitatory postsynaptic potentials.[13] |
| Synaptic Plasticity | Facilitates Long-Term Potentiation (LTP).[[“]] | Facilitates Long-Term Depression (LTD).[[“]] | These opposing forms of plasticity are crucial for reinforcement and discrimination learning.[[“]] |
Table 2: Comparative Behavioral Outcomes of Striatal Agonist Activation
| Behavioral Domain | D1 Receptor Agonist Effect | D2 Receptor Agonist Effect | Supporting Evidence |
| Learning | Mediates positive feedback (reward) learning.[14] | Mediates negative feedback (aversion) learning.[14] | Optogenetic activation of dSPNs is rewarding, while activation of iSPNs is aversive.[14] |
| Motor Control | Promotes movement initiation ("Go" signal).[15] | Inhibits or selects competing actions ("Stop" signal).[16] | This reflects the classic model of the direct (Go) and indirect (Stop/No-Go) pathways of the basal ganglia.[15][16] |
| Cognitive Flexibility | D1R activation can impair accuracy and input selection in attentional tasks.[17] | D2R activation can promote perseverative behavior and exploration.[14][17] | D1Rs and D2Rs in the dorsomedial striatum control different aspects of attentional performance.[17] |
| Motivation | Stimulates expression of reward-related behaviors.[14] | Can promote explorative choice behavior, potentially by signaling unfavorable outcomes.[14] | D1R signaling is linked to the benefits of an action, while D2R signaling reflects the costs.[18] |
Experimental Protocols & Workflow
Studying the distinct effects of D1R and D2R agonists often involves sophisticated techniques that can isolate and measure neuronal activity in response to precise pharmacological manipulation.
Experimental Workflow: In Vivo Electrophysiology with Reverse Microdialysis
This workflow allows for the simultaneous recording of neuronal activity and local administration of receptor agonists in an intact, living system.
Key Experimental Protocol: Intracellular Recording with Reverse Microdialysis
This protocol is adapted from methodologies used to study the tonic influence of endogenous dopamine receptor activation.[9][11]
-
Animal Preparation & Anesthesia:
-
Adult male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate, 400 mg/kg, i.p.). Anesthesia is maintained throughout the experiment.
-
The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
-
-
Surgical Procedure:
-
A craniotomy is performed over the dorsal striatum.
-
The dura mater is carefully removed to expose the cortical surface.
-
-
Probe and Electrode Implantation:
-
A combined microdialysis probe and recording electrode assembly is slowly lowered into the striatum at precise stereotaxic coordinates.
-
The microdialysis probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 2 µl/min).
-
-
Electrophysiological Recording:
-
Intracellular or whole-cell patch-clamp recordings are obtained from neurons in the vicinity of the probe.[11][19]
-
Neurons are identified as MSNs based on their characteristic electrophysiological properties, such as a hyperpolarized resting membrane potential and a delay to first spike firing.[20]
-
A stable baseline of spontaneous and/or evoked activity (e.g., via cortical stimulation) is recorded for at least 15-20 minutes while perfusing with aCSF.
-
-
Pharmacological Manipulation:
-
Data Analysis:
-
Changes in membrane potential, input resistance, firing frequency, and the amplitude/frequency of postsynaptic potentials are quantified and compared between baseline and drug application periods.
-
Statistical tests (e.g., paired t-tests) are used to determine the significance of any observed changes.
-
Conclusion
Dopamine D1 and D2 receptor agonists exert profoundly different and largely opposing effects on the signaling, excitability, and function of striatal neurons. D1R agonists, acting on the direct pathway, are excitatory, facilitate LTP, and are associated with reinforcement learning and movement initiation.[[“]][[“]][15] Conversely, D2R agonists, acting on the indirect pathway, are inhibitory, facilitate LTD, and are implicated in negative feedback, behavioral flexibility, and the suppression of competing motor programs.[[“]][[“]][14] This functional antagonism provides a dynamic mechanism for dopamine to sculpt striatal output, enabling the flexible control of behavior. A thorough understanding of these distinct mechanisms is critical for the development of targeted therapeutics for a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction.
References
- 1. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. consensus.app [consensus.app]
- 4. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. D2 Dopamine Receptors in Striatal Medium Spiny Neurons Reduce L-Type Ca2+ Currents and Excitability via a Novel PLCβ1–IP3–Calcineurin-Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis | Journal of Neuroscience [jneurosci.org]
- 10. D1 and D2 dopamine-receptor modulation of striatal glutamatergic signaling in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopaminergic modulation of striatal neurons, circuits and assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiology of dopamine-denervated striatal neurons. Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential contributions of striatal dopamine D1 and D2 receptors to component processes of value-based decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mechanistic account of striatal dopamine function in human cognition: psychopharmacological studies with cabergoline and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Striatal D1- and D2-type Dopamine Receptors Are Linked to Motor Response Inhibition in Human Subjects | Journal of Neuroscience [jneurosci.org]
- 17. Dopamine D1-like and D2-like receptors in the dorsal striatum control different aspects of attentional performance in the five-choice serial reaction time task under a condition of increased activity of corticostriatal inputs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Electrophysiology and Pharmacology of Striatal Neuronal Dysfunction Induced by Mitochondrial Complex I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. D1 and D2 dopamine receptor function in the striatum: coactivation of D1- and D2-dopamine receptors on separate populations of neurons results in potentiated immediate early gene response in D1-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Selectivity of Aripiprazole, a Dopamine D2 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of the atypical antipsychotic drug aripiprazole, herein referred to as "Dopamine D2 receptor agonist-3," with the full D2 receptor agonist, quinpirole. Functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. In the context of the Dopamine D2 receptor (D2R), this typically involves discerning between G protein-dependent signaling and β-arrestin-dependent signaling. Aripiprazole's unique clinical profile, characterized by a lower incidence of extrapyramidal side effects compared to typical antipsychotics, is thought to be, in part, a consequence of its functional selectivity at the D2R.
Quantitative Comparison of D2R Agonist Activity
The functional selectivity of aripiprazole is evident when comparing its activity in assays that measure G protein activation versus those that measure β-arrestin recruitment. The following table summarizes key quantitative data from in vitro studies, comparing aripiprazole to the full agonist quinpirole.
| Agonist | Assay | Pathway | Emax (% of Quinpirole) | EC50 (nM) | Cell Line |
| Aripiprazole | cAMP Inhibition | Gαi/o | 51% | 38 | HEK293T[1][2] |
| β-arrestin-2 Recruitment (Tango) | β-arrestin | 73% | 3.4 | HTLA[2] | |
| β-arrestin-2 Recruitment (BRET) | β-arrestin | 47% | 145 | HEK293[1] | |
| Quinpirole | cAMP Inhibition | Gαi/o | 100% (Reference) | 3.2 | HEK293T[1][2] |
| β-arrestin-2 Recruitment (Tango) | β-arrestin | 100% (Reference) | 56 | HTLA[2] | |
| β-arrestin-2 Recruitment (BRET) | β-arrestin | 100% (Reference) | 6.7 | HEK293[1] |
-
Emax: Maximum response achievable by the agonist.
-
EC50: Half-maximal effective concentration.
The data illustrates that aripiprazole is a partial agonist in the G protein-mediated cAMP inhibition pathway, exhibiting about half the maximal effect of quinpirole.[1][2] In contrast, its efficacy in recruiting β-arrestin varies depending on the assay, but it consistently demonstrates partial agonism in this pathway as well.[1][2] This differential activation of downstream signaling pathways is the hallmark of aripiprazole's functional selectivity.
Signaling Pathways and Experimental Workflow
To understand the experimental basis of the data presented, it is crucial to visualize the underlying signaling pathways and the workflow used to assess functional selectivity.
Figure 1: Dopamine D2 Receptor Signaling Pathways.
The diagram above illustrates the two primary signaling cascades initiated by the activation of the Dopamine D2 receptor. The G protein pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. The β-arrestin pathway is initiated by G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, followed by β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling cascades like the MAPK pathway.
Figure 2: Experimental Workflow for Assessing Functional Selectivity.
This workflow outlines the key steps in determining the functional selectivity of a D2R agonist. It involves parallel assays to quantify the ligand's effect on both the G protein and β-arrestin pathways, followed by data analysis to compare the potency and efficacy in each branch of signaling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to assess D2R functional selectivity.
Gαi/o-Mediated cAMP Inhibition Assay
This assay measures the ability of a D2R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the G protein signaling pathway.
Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by a D2R agonist.
Materials:
-
HEK293T cells stably expressing the human Dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS).
-
Forskolin.
-
Test agonists (Aripiprazole, Quinpirole).
-
cAMP detection kit (e.g., HTRF cAMP assay kit, GloSensor cAMP Assay).
Procedure:
-
Cell Culture: Culture HEK293T-D2R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well white opaque plates at a density of 2,500-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Agonist Preparation: Prepare serial dilutions of the test agonists in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add the test agonist dilutions to the cells and incubate for 15-30 minutes at room temperature. c. Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. d. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the agonist concentration. The data is typically normalized to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a full agonist (100% inhibition). Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in the β-arrestin signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this measurement.
Objective: To quantify the dose-dependent recruitment of β-arrestin to the D2R upon agonist stimulation.
Materials:
-
HEK293 cells.
-
Expression plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
BRET substrate (e.g., Coelenterazine h).
-
Test agonists (Aripiprazole, Quinpirole).
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-2-YFP plasmids using a suitable transfection reagent. Plate the transfected cells in 96-well white opaque plates.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Assay: a. Replace the culture medium with assay buffer. b. Add serial dilutions of the test agonists to the wells. c. Incubate for 5-15 minutes at 37°C. d. Add the BRET substrate (Coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a microplate reader capable of BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: Plot the change in BRET ratio against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The data and methodologies presented in this guide highlight the functional selectivity of aripiprazole at the Dopamine D2 receptor. Its profile as a partial agonist for both G protein-mediated cAMP inhibition and β-arrestin recruitment, with differing levels of efficacy, distinguishes it from full agonists like quinpirole.[1][2] This nuanced mechanism of action is a key area of investigation for the development of next-generation antipsychotics with improved efficacy and tolerability. The provided experimental protocols offer a foundation for researchers to further explore the functional selectivity of novel D2R ligands.
References
A Comparative Guide to the Tolerability and Side Effect Profile of Dopamine D2/D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tolerability and side effect profiles of commonly prescribed dopamine D2/D3 receptor agonists, including pramipexole, ropinirole, and rotigotine. The information herein is supported by a summary of quantitative data from clinical studies and detailed experimental methodologies for assessing key adverse events.
Comparative Tolerability and Side Effect Profile
Dopamine D2/D3 receptor agonists are a cornerstone in the management of conditions like Parkinson's disease (PD) and Restless Legs Syndrome. While effective, their use is often limited by a distinct side effect profile.[1][2][3] The most frequently reported adverse events across this class include nausea, somnolence (excessive daytime sleepiness), dizziness, and orthostatic hypotension.[2][4][5] Impulse control disorders (ICDs), such as pathological gambling and hypersexuality, are also a significant concern.[2][6]
The non-ergot agonists pramipexole, ropinirole, and rotigotine share a similar mechanism of action but exhibit variations in their side effect profiles, which may be influenced by factors such as receptor affinity, formulation (immediate-release vs. extended-release), and route of administration (oral vs. transdermal).[7][8][9] For instance, the transdermal rotigotine patch may be associated with a lower incidence of gastrointestinal side effects compared to oral agents.[8] Indirect comparisons between studies suggest ropinirole may have a higher risk of nausea and dizziness compared to pramipexole.[4]
The following table summarizes the incidence of common treatment-emergent adverse events for pramipexole, ropinirole, and rotigotine as reported in representative clinical trials. It is important to note that direct head-to-head comparison data is limited, and incidence rates can vary significantly based on the patient population, dosage, and trial design.
| Adverse Event | Pramipexole | Ropinirole | Rotigotine | Placebo |
| Nausea | ~10-28% | ~15-35% | ~10-20% | ~5-10% |
| Somnolence | ~15-35% | ~12-40% | ~10-25% | ~5-15% |
| Dizziness | ~10-25% | ~15-40% | ~10-20% | ~5-10% |
| Orthostatic Hypotension | ~5-15% | ~5-20% | ~5-15% | ~2-7% |
| Hallucinations | ~2-9% | ~2-8% | ~3-7% | ~1-3% |
| Application Site Reactions | N/A | N/A | ~20-40% | ~5-15% |
| Impulse Control Disorders | ~5-15% | ~5-15% | ~5-15% | <1% |
Note: Data is aggregated from multiple sources and represents approximate ranges. Incidence rates vary by study, patient population (early vs. advanced disease), and whether the drug was used as monotherapy or adjunct therapy.
Signaling Pathways of D2 and D3 Receptors
Dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs).[10] Their activation by dopamine or agonist drugs triggers a cascade of intracellular signaling events. Both receptors primarily couple to the Gi/o family of G proteins.[11][12] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[10][12][[“]]
Beyond the canonical G protein pathway, D2/D3 receptors can also signal through β-arrestin-dependent pathways and modulate various ion channels, including potassium and calcium channels, affecting neuronal excitability.[11][14][15] The D3 receptor, in particular, has been implicated in mitogen-activated protein kinase (MAPK) activation.[14] These diverse signaling mechanisms contribute to both the therapeutic effects and the side effect profiles of D2/D3 agonists.
Experimental Protocols
The assessment of tolerability and side effects in clinical trials relies on standardized protocols and validated rating scales. Below are detailed methodologies for evaluating two of the most common and clinically significant adverse events associated with D2/D3 agonists.
Objective: To determine the incidence and severity of orthostatic hypotension, defined as a sustained drop in systolic blood pressure (SBP) of ≥20 mmHg or diastolic blood pressure (DBP) of ≥10 mmHg within 3 minutes of standing.[16]
Protocol:
-
Patient Preparation: Patients should abstain from caffeine and nicotine for at least 30 minutes prior to the assessment. The procedure should be conducted in a quiet room with a controlled temperature.
-
Supine Measurement (Baseline): The patient lies in a supine position for a minimum of 5 minutes.[16][17] Blood pressure (BP) and heart rate (HR) are measured and recorded using a calibrated sphygmomanometer or automated device. This measurement serves as the baseline.
-
Transition to Standing: The patient is instructed to stand up from the supine position in a single, unassisted movement.
-
Postural Measurements: BP and HR are measured at 1 minute and 3 minutes after standing.[17] Some protocols may include additional measurements if the BP is still falling at the 3-minute mark or to detect delayed OH.[16][18]
-
Symptom Reporting: Throughout the procedure, the patient is asked to report any symptoms of orthostatic intolerance, such as dizziness, lightheadedness, or blurred vision.[19]
-
Data Analysis: The differences between the standing and supine BP readings are calculated at each time point. The incidence of OH is determined based on the predefined SBP and DBP drop criteria.
Objective: To quantify the patient's subjective level of daytime sleepiness using a standardized, validated questionnaire.
Protocol: The Epworth Sleepiness Scale (ESS) The Epworth Sleepiness Scale (ESS) is a self-administered questionnaire that assesses the general likelihood of dozing in eight common situations.[20][21][22]
-
Administration: The patient is provided with the ESS questionnaire and asked to rate their chance of dozing or falling asleep (not just feeling tired) in eight different scenarios encountered in daily life.[23]
-
Scoring: For each of the eight situations, the patient selects a rating on a 4-point scale:
-
Situations Assessed:
-
Sitting and reading
-
Watching TV
-
Sitting, inactive in a public place (e.g., a theater or a meeting)
-
As a passenger in a car for an hour without a break
-
Lying down to rest in the afternoon when circumstances permit
-
Sitting and talking to someone
-
Sitting quietly after a lunch without alcohol
-
In a car, while stopped for a few minutes in traffic[20][23]
-
-
Data Analysis: The scores for each situation are summed to produce a total score ranging from 0 to 24.[21] A score of 11 or higher is generally considered to indicate excessive daytime sleepiness.[21][23][24]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial phase focused on assessing the tolerability of a new D2/D3 agonist.
References
- 1. A review of adverse events linked to dopamine agonists in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of adverse events linked to dopamine agonists in the treatment of Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 4. Tolerability and safety of ropinirole versus other dopamine agonists and levodopa in the treatment of Parkinson's disease: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 6. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 9. Dopamine Agonists: Ropinirole, Pramipexole, Rotigotine [drkharkar.com]
- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 13. consensus.app [consensus.app]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Orthostatic hypotension – a practical approach to investigation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinician.nejm.org [clinician.nejm.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. sleepfoundation.org [sleepfoundation.org]
- 21. narcolepsylink.com [narcolepsylink.com]
- 22. Epworth Sleepiness Scale - Wikipedia [en.wikipedia.org]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Reliability and Efficacy of the Epworth Sleepiness Scale: Is There Still a Place for It? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dopamine D2 Receptor Agonists
The responsible management and disposal of chemical waste are paramount in any research environment. For scientists and drug development professionals working with pharmacologically active compounds such as Dopamine D2 receptor agonists, adherence to strict disposal protocols is a critical component of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Dopamine D2 receptor agonist-3, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific Dopamine D2 receptor agonist being used.[1][2] The SDS provides comprehensive information regarding the compound's hazards, handling, and emergency measures.[1]
Personal Protective Equipment (PPE): When handling any chemical waste, including Dopamine D2 receptor agonists, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat[3]
-
In cases of potential aerosol generation, a respirator may be necessary.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation at the Source
Proper segregation of chemical waste is the foundational step to prevent dangerous reactions and ensure compliant disposal.[1][3]
-
Solid Waste: This category includes contaminated consumables such as gloves, pipette tips, vials, and weighing papers. These items should be collected in a designated, leak-proof container lined with a chemically resistant bag.[5]
-
Liquid Waste: Unused or expired solutions, and contaminated solvents containing the agonist should be collected in a separate, compatible, and shatter-proof container.[1][2] Avoid mixing different types of liquid waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a designated sharps container to prevent accidental punctures.[5][6]
Step 2: Proper Waste Containment
The integrity of waste containers is crucial for safe storage and transport.
-
Use only approved and chemically compatible containers for waste collection.[2][3] For liquid waste, leave approximately 10% headspace to allow for expansion.[7]
-
Ensure all containers are securely sealed to prevent leaks or spills.[3] Containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from regular lab traffic and under the supervision of trained personnel.[7]
Step 3: Accurate and Detailed Labeling
Clear and accurate labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.[1][3]
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name of the Dopamine D2 receptor agonist and any other constituents in the waste stream.[1]
-
Indicate the approximate concentrations or percentages of each component.
-
Note the date when the waste was first added to the container.[1]
-
Include the appropriate hazard pictograms as indicated in the SDS (e.g., acute toxicity, environmental hazard).[5]
Step 4: Scheduling Waste Pickup and Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste management vendor.[1][9]
-
Contact your institution's EHS office to schedule a pickup for the full waste containers.
-
Do not pour any chemical waste down the drain, as this can lead to environmental contamination and may violate local and federal regulations.[1][10]
-
Maintain a record of all disposed chemical waste as required by your institution and regulatory agencies.
Quantitative and Logistical Data for Disposal Planning
To facilitate efficient and compliant waste management, laboratories should maintain clear operational parameters. The following table provides a template for organizing this information.
| Parameter | Guideline/Specification | Rationale |
| Waste Container Type | UN-rated, chemically compatible containers (e.g., HDPE for liquids, puncture-resistant for sharps) | Ensures safe containment and transport of hazardous materials.[5] |
| Maximum Container Volume | Typically 4L for liquids in a laboratory setting | Manages risk by limiting the quantity of waste in a single container. |
| Satellite Accumulation Area (SAA) Time Limit | Partially filled containers may remain for up to 1 year; full containers must be removed within 3 days.[8] | Complies with regulations for the temporary storage of hazardous waste. |
| Waste Manifest Documentation | Required for off-site transportation and disposal | Provides a chain-of-custody record for regulatory compliance.[6] |
Experimental Workflow and Disposal Decision-Making
Visualizing the workflow from experimentation to disposal can aid in training and procedural adherence.
Caption: Experimental workflow for a cell-based assay leading to the generation and initial steps of waste disposal for a Dopamine D2 receptor agonist.
Caption: Decision-making workflow for the proper segregation and disposal of Dopamine D2 receptor agonist waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. sds.mcmaster.ca [sds.mcmaster.ca]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Logistical Information for Handling Dopamine D2 Receptor Agonist-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Dopamine D2 receptor agonist-3. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent psychoactive compound that requires stringent safety measures to prevent accidental exposure. The primary hazards associated with this compound include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front lab coat- Nitrile gloves (double-gloved)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Disposable, solid-front lab coat- Nitrile gloves (double-gloved)- Chemical splash goggles- Use of a certified chemical fume hood is mandatory |
| General Laboratory Operations | - Lab coat- Nitrile gloves- Safety glasses |
Operational and Disposal Plan
A comprehensive plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Pre-Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats, vials), and waste containers are readily available in the designated area.
Handling Procedures
-
Weighing: When weighing the solid compound, perform the task within a chemical fume hood. Use disposable weigh boats and handle with care to avoid generating dust.
-
Solution Preparation: Prepare solutions within the chemical fume hood. Slowly add solvent to the solid to prevent splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
-
Minimizing Contamination: Use dedicated equipment when possible. If not feasible, thoroughly decontaminate all equipment after use.
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminant.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Disposal Plan
-
Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the label on the empty container before discarding it in the appropriate waste stream.
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a representative method for conducting an in vitro binding assay to determine the affinity of test compounds for the Dopamine D2 receptor.
1. Materials and Reagents:
-
This compound (or other test compounds)
-
HEK293 cells stably expressing the human Dopamine D2 receptor
-
Radioligand (e.g., [³H]Spiperone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Cell harvester and filter mats
2. Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound and any other test compounds in assay buffer.
-
In a 96-well plate, add the appropriate concentrations of the test compounds.
-
Add the radioligand (e.g., [³H]Spiperone) at a concentration near its Kd value to all wells.
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Allow the filter mats to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.
-
Visualizations
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptors primarily signal through two main pathways: the canonical G-protein dependent pathway and the β-arrestin mediated pathway.
Caption: G-protein dependent signaling cascade of the Dopamine D2 receptor.
Caption: β-arrestin mediated signaling and receptor internalization pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
